Technical Documentation Center

N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride
  • CAS: 1713160-90-7

Core Science & Biosynthesis

Foundational

"synthesis and characterization of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride"

An In-depth Technical Guide to the Synthesis and Characterization of N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Appl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

N2,N2-Dimethylpyridine-2,5-diamine and its salt forms are valuable heterocyclic building blocks in medicinal chemistry and materials science.[1][2] The strategic placement of two distinct amine functionalities on the pyridine scaffold—a tertiary amine and a primary aromatic amine—offers versatile handles for subsequent chemical modifications. This guide provides a comprehensive, field-proven methodology for the synthesis of N2,N2-Dimethylpyridine-2,5-diamine as its trihydrochloride salt, a stable and readily handleable form of the compound. We will detail a robust, multi-step synthetic protocol, explain the causal-based reasoning behind key experimental choices, and outline a full suite of analytical techniques for unambiguous structural verification and purity assessment. This document is designed to empower researchers with the practical knowledge required to confidently prepare and validate this important chemical intermediate.

Introduction to N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride

Chemical Identity and Physicochemical Properties

N2,N2-Dimethylpyridine-2,5-diamine is a substituted pyridine derivative. For practical laboratory use, particularly to enhance stability and solubility in polar solvents, it is often converted to a hydrochloride salt. The trihydrochloride form arises from the protonation of the three basic nitrogen centers: the pyridine ring nitrogen, the primary amine at the C5 position, and the tertiary amine at the C2 position.

PropertyDataSource
Compound Name N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride[3]
Molecular Formula C₇H₁₄Cl₃N₃Derived
Molecular Weight 246.57 g/mol Derived
CAS Number 1713160-90-7[3]
Appearance Expected to be a solid (e.g., crystalline powder)[4]
Parent Compound (Free Base) N2,N2-Dimethylpyridine-2,5-diamine[5]
Parent CAS 4928-43-2[3][4][5]
Parent Formula C₇H₁₁N₃[4][5]
Parent Mol. Weight 137.18 g/mol [4][5]
Significance and Applications

Pyridine derivatives are foundational scaffolds in drug discovery, appearing in a vast number of FDA-approved drugs and agrochemicals.[6][7] Specifically, di-substituted pyridines like the target compound serve as "privileged scaffolds," offering multiple points for diversification to build libraries of molecules for biological screening. The distinct reactivity of the primary amine (amenable to acylation, sulfonylation, diazotization) and the dimethylamino group allows for selective, stepwise functionalization, making it a highly strategic intermediate in the synthesis of complex molecules.

Proposed Synthesis Methodology

The synthesis of N2,N2-Dimethylpyridine-2,5-diamine is not commonly detailed in a single publication. Therefore, we present a robust and logical pathway derived from established transformations of substituted pyridines.[8][9] The proposed route begins with a commercially available, activated pyridine precursor and proceeds through two high-yielding steps followed by salt formation.

Retrosynthetic Analysis & Strategy

Our strategy hinges on a two-step sequence: 1) a nucleophilic aromatic substitution (SₙAr) to install the dimethylamino group, and 2) the reduction of a nitro group to the target primary amine.

The choice of starting material is critical. We select 2-chloro-5-nitropyridine due to its commercial availability and electronic properties. The chlorine atom at the C2 position is highly activated towards nucleophilic displacement by the potent electron-withdrawing effect of the nitro group at the C5 position. This electronic arrangement ensures high regioselectivity for the initial substitution step.

G Target N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride FreeBase N2,N2-Dimethylpyridine-2,5-diamine Target->FreeBase Deprotonation Intermediate1 2-(Dimethylamino)-5-nitropyridine FreeBase->Intermediate1 Functional Group Interconversion Reagent1 + 3 HCl (Salt Formation) FreeBase->Reagent1 StartingMaterial 2-Chloro-5-nitropyridine Intermediate1->StartingMaterial C-N Bond Formation Reagent2 Reduction (e.g., Pd/C, H2) Intermediate1->Reagent2 Reagent3 SₙAr (+ Dimethylamine) StartingMaterial->Reagent3

Caption: Retrosynthetic pathway for the target compound.
Detailed Experimental Protocol

Safety First: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All steps should be performed in a well-ventilated fume hood.[10][11]

Step 1: Synthesis of 2-(Dimethylamino)-5-nitropyridine

  • Rationale: This step is a classic nucleophilic aromatic substitution (SₙAr). The electron-deficient pyridine ring, further destabilized by the nitro group, is susceptible to attack by the nucleophilic dimethylamine at the C2 position, displacing the chloride leaving group. Ethanol is chosen as a polar, protic solvent that facilitates the reaction and solubilizes the reactants. The reaction is heated to provide sufficient activation energy.

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol).

    • Add ethanol (100 mL) to the flask.

    • While stirring, slowly add a 40% aqueous solution of dimethylamine (21.3 mL, 189.2 mmol, 3.0 equivalents). Caution: This addition may be exothermic.

    • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Allow the mixture to cool to room temperature, then concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the remaining aqueous residue, add saturated sodium bicarbonate solution until the pH is basic, which will precipitate the product.

    • Collect the yellow solid product by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum. The product, 2-(Dimethylamino)-5-nitropyridine, is typically of sufficient purity for the next step.

Step 2: Synthesis of N2,N2-Dimethylpyridine-2,5-diamine (Free Base)

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to primary amines. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation. Methanol is an excellent solvent for both the substrate and the product, and it is compatible with the hydrogenation conditions.

  • Procedure:

    • Set up a Parr hydrogenation apparatus or a flask system suitable for reactions under a hydrogen atmosphere.

    • To the reaction vessel, add the 2-(Dimethylamino)-5-nitropyridine (9.0 g, 53.5 mmol) from Step 1.

    • Add methanol (120 mL).

    • Carefully, under an inert atmosphere (e.g., nitrogen or argon), add 10% Palladium on Carbon (Pd/C) (0.9 g, 10 wt%).

    • Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

    • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 12-18 hours.

    • Upon completion (monitored by TLC or LC-MS), carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter pad with methanol (2 x 20 mL).

    • Combine the filtrates and concentrate under reduced pressure to yield N2,N2-Dimethylpyridine-2,5-diamine as an oil or low-melting solid, which may darken on exposure to air.

Step 3: Formation of N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride

  • Rationale: The free base is an air-sensitive oil. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, store, and weigh accurately. Isopropanol is a good solvent for the free base, while the resulting salt has low solubility, facilitating its precipitation. Anhydrous HCl is used to prevent the introduction of water.

  • Procedure:

    • Dissolve the crude N2,N2-Dimethylpyridine-2,5-diamine from Step 2 (approx. 7.3 g, 53.2 mmol) in isopropanol (100 mL).

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Alternatively, add a solution of HCl in isopropanol or diethyl ether dropwise.

    • A precipitate will form immediately. Continue the addition of HCl until the solution is acidic and no further precipitation is observed.

    • Stir the resulting slurry in the ice bath for 1 hour.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold isopropanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to facilitate drying.

    • Dry the white to off-white solid under high vacuum to yield N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride.

Physicochemical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical methods should be employed.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Suite cluster_validation Validation FinalProduct Final Product: N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride NMR NMR Spectroscopy (¹H, ¹³C) FinalProduct->NMR MS Mass Spectrometry FinalProduct->MS IR IR Spectroscopy FinalProduct->IR EA Elemental Analysis FinalProduct->EA Validation Structural Confirmation & Purity Assessment NMR->Validation MS->Validation IR->Validation EA->Validation

Caption: Workflow for the characterization and validation of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[12] Spectra should be recorded in a deuterated solvent such as D₂O or DMSO-d₆.

  • ¹H NMR Spectroscopy (400 MHz, D₂O):

    • Aromatic Protons: Expect three signals in the aromatic region (~7.0-8.5 ppm), corresponding to the protons at the C3, C4, and C6 positions of the pyridine ring. Their chemical shifts and coupling constants (J-values) will be diagnostic of their relative positions.

    • Dimethylamino Protons: A singlet integrating to 6 protons is expected around ~3.0-3.5 ppm, corresponding to the two equivalent methyl groups of the N(CH₃)₂ moiety.

    • Amine/Ammonium Protons: The protons on the nitrogen atoms (NH₃⁺) will likely exchange with D₂O and may not be visible. In DMSO-d₆, they would appear as broad singlets.

  • ¹³C NMR Spectroscopy (100 MHz, D₂O):

    • Expect 7 distinct carbon signals.

    • Aromatic Carbons: Five signals in the aromatic region (~110-155 ppm). The carbons directly attached to nitrogen (C2, C5, C6) will have characteristic shifts.

    • Aliphatic Carbon: One signal for the N(CH₃)₂ carbons around ~40-45 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The analysis should be performed on the free base.

  • Expected Result: Using a soft ionization technique like Electrospray Ionization (ESI), the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 138.10, corresponding to the molecular formula C₇H₁₂N₃⁺.[13]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.[14]

  • Expected Peaks (for the trihydrochloride salt):

    • ~3200-2800 cm⁻¹ (broad): N-H stretching vibrations from the -NH₃⁺ and pyridinium N⁺-H groups.

    • ~3050-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

    • ~1620-1580 cm⁻¹: C=C and C=N stretching vibrations of the aromatic pyridine ring.

    • ~1550-1500 cm⁻¹: N-H bending vibrations (asymmetric and symmetric) for the -NH₃⁺ group.

Elemental Analysis

Elemental analysis provides the percentage composition of C, H, N, and Cl in the final salt, offering a definitive confirmation of its empirical formula and purity.

ElementTheoretical % for C₇H₁₄Cl₃N₃
Carbon (C)34.10%
Hydrogen (H)5.72%
Nitrogen (N)17.04%
Chlorine (Cl)43.14%

An experimental result within ±0.4% of these theoretical values is considered strong evidence of the compound's purity and identity.

Conclusion

This guide has outlined a comprehensive and scientifically grounded approach for the synthesis and characterization of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride. By following the detailed multi-step synthesis—from the SₙAr reaction on 2-chloro-5-nitropyridine to the final catalytic hydrogenation and salt formation—researchers can reliably produce this valuable chemical intermediate. The subsequent characterization suite, employing NMR, MS, IR, and elemental analysis, provides a self-validating workflow to ensure the structural integrity and purity of the final product. This protocol empowers scientists in drug discovery and materials research with the necessary tools to access a key building block for further innovation.

References

  • PubChem. (n.d.). N2,N2-dimethylpyridine-2,5-diamine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2025, September 28). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Retrieved from [Link]

  • Zhang, R., Lu, M., & Xu, Y. (2025). Synthesis and Properties of N2,N6-Dimethyl-N2,N4,N6,3,5-Pentanitro-2,4,6-Pyridinetriamine. Chinese Journal of Energetic Materials, 33(5), 455-461. Retrieved from [Link]

  • Google Patents. (n.d.). EP0560406A1 - Process for the preparation of 2,5-diamino-6-nitro-pyridine derivatives and....
  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • PMC. (2025, October 13). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2010, October 19). General and Mild Preparation of 2-Aminopyridines. Organic Letters. Retrieved from [Link]

  • PubMed. (2024, December 12). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Chemical Sciences. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Retrieved from [Link]

  • NextSDS. (n.d.). N5,N5-dimethylpyridine-2,5-diamine — Chemical Substance Information. Retrieved from [Link]

  • PMC. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (2022, April 8). Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015, August 7). Structural characterisation and photoluminescence of a pyridine–diimine compound. Retrieved from [Link]

  • MDPI. (2022, June 29). 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. Retrieved from [Link]

  • MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]

  • PubChemLite. (n.d.). N2,n2-dimethylpyridine-2,5-diamine (C7H11N3). Retrieved from [Link]

  • NextSDS. (n.d.). N2,N2-dimethylpyridine-2,5-diamine — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
  • BuyChemJapan. (n.d.). N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride Building Blocks. Kishida Chemical Co., Ltd. Retrieved from [Link]

  • PubChem. (n.d.). N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Research in Engineering, Science and Management. (2018, August 15). Synthesis, spectral study and properties of Pyridine chalcone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Retrieved from [Link]

  • MOST Wiedzy. (n.d.). Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. Retrieved from [Link]

  • NextSDS. (n.d.). N2,N2-DiMethylpyridine-2,5-diaMine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • The Benicewicz Group. (n.d.). Synthesis and Characterization of Pyridine-Based Polybenzimidazoles for High Temperature Polymer Electrolyte Membrane Fuel Cell. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Applications of N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride: A Technical Guide

Executive Summary In modern medicinal chemistry, functionalized aminopyridines are indispensable building blocks for synthesizing kinase inhibitors, receptor antagonists, and targeted therapeutics. Among these, N2,N2-Dim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized aminopyridines are indispensable building blocks for synthesizing kinase inhibitors, receptor antagonists, and targeted therapeutics. Among these, N2,N2-Dimethylpyridine-2,5-diamine stands out due to its unique electronic topology, featuring an electron-donating tertiary amine and a highly nucleophilic primary amine on a heteroaromatic core[1].

However, electron-rich aminopyridines are notoriously susceptible to rapid air oxidation and photodegradation. To circumvent this, the compound is commercially and synthetically utilized as a trihydrochloride salt (CAS: 1713160-90-7). By protonating all three basic nitrogen centers, the molecule is locked in an electron-deficient, oxidation-resistant state. This whitepaper details the physicochemical properties, analytical characterization, and chemoselective handling protocols for N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride, providing a self-validating framework for its use in drug discovery workflows.

Physicochemical Properties & Structural Dynamics

Understanding the quantitative metrics of this compound is critical for accurate stoichiometric calculations and formulation. The trihydrochloride salt significantly alters the physical properties compared to its free base counterpart, drastically increasing aqueous solubility while introducing hygroscopicity.

Quantitative Data Summary
PropertyTrihydrochloride SaltFree Base Equivalent
Chemical Name N2,N2-Dimethylpyridine-2,5-diamine trihydrochlorideN2,N2-Dimethylpyridine-2,5-diamine
CAS Registry Number 1713160-90-74928-43-2[2]
Molecular Formula C₇H₁₄Cl₃N₃ (C₇H₁₁N₃ · 3HCl)C₇H₁₁N₃[2]
Molecular Weight 246.57 g/mol [3]137.18 g/mol [2]
Density N/A (Solid powder)1.115 g/cm³[2]
Boiling Point N/A (Decomposes before boiling)283.4°C at 760 mmHg[2]
Flash Point N/A125.2°C[2]

Causality Insight: The addition of three equivalents of hydrochloric acid increases the molecular weight by approximately 80%. Failure to account for the trihydrochloride stoichiometry during reaction setup is a leading cause of failed couplings, as the unneutralized acid will instantly quench basic coupling reagents (e.g., HATU, EDC).

Analytical Characterization Workflow

To ensure lot-to-lot consistency and verify the integrity of the trihydrochloride salt before deployment in library synthesis, a robust analytical workflow must be established.

AnalyticalWorkflow Start N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride Step1 Sample Preparation (Aqueous/Buffer) Start->Step1 LCMS LC-MS Analysis Mass & Purity Step1->LCMS NMR 1H/13C NMR Structural Integrity Step1->NMR Titration Potentiometric Titration pKa & Salt Stoichiometry Step1->Titration Data Integrated Physicochemical Profile LCMS->Data NMR->Data Titration->Data

Caption: Integrated analytical workflow for validating aminopyridine trihydrochloride salts.

Self-Validating Analytical Steps:
  • LC-MS Profiling: When injected into a standard reverse-phase LC-MS system (acidic mobile phase), the salt immediately dissociates. The mass spectrometer will detect the protonated free base at m/z 138.1[M+H]⁺ .

  • NMR Spectroscopy: ¹H NMR should be conducted in DMSO-d₆. The presence of the HCl equivalents will cause the amine protons to exchange or appear as a broad downfield peak, while the pyridine ring protons will exhibit a characteristic downfield shift due to the protonation of the ring nitrogen.

  • Potentiometric Titration: This is the only definitive way to validate the exact 1:3 base-to-acid ratio. Titration with standardized NaOH will reveal three distinct equivalence points corresponding to the primary amine, the pyridine nitrogen, and the dimethylamino group.

Reactivity & Application in Drug Development

The primary synthetic utility of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride is as a nucleophilic building block. Recently, it has been heavily utilized in the synthesis of complex pharmaceutical APIs, such as isothiazolylcarboxamide compounds targeted for novel therapeutic interventions[4].

The core challenge in utilizing this molecule is chemoselectivity . The molecule possesses three nitrogen atoms, but only one must react.

Reactivity TriSalt Trihydrochloride Salt (Protonated State) FreeBase Free Base Generation (In situ via DIPEA/TEA) TriSalt->FreeBase Base Addition N5 5-Amino Group (Primary, Sterically Accessible) FreeBase->N5 Highly Nucleophilic N2 2-Dimethylamino (Tertiary, Sterically Hindered) FreeBase->N2 Non-Nucleophilic PyN Pyridine Nitrogen (Electron-rich, less nucleophilic) FreeBase->PyN Poor Nucleophile Coupling Amide Bond Formation (e.g., Isothiazolylcarboxamides) N5->Coupling Target Reaction

Caption: Chemoselective activation pathway for targeted C5-amidation.

Experimental Protocol: Chemoselective Amidation

Objective: Synthesize an amide derivative by selectively coupling the C5 primary amine with an activated carboxylic acid, yielding products such as those identified in recent patent literature (e.g., m/z 365.1 [M+H]⁺)[4].

Step 1: Acid Activation (Pre-activation)

  • Action: Dissolve 1.0 eq of the target carboxylic acid and 1.1 eq of HATU in anhydrous DMF. Stir for 10 minutes at room temperature.

  • Causality: Pre-activation forms the highly reactive OAt ester. By doing this before introducing the amine, we prevent the basic amine from interfering with the coupling reagent's activation cycle.

Step 2: In Situ Free-Basing

  • Action: In a separate vial under argon, suspend 1.0 eq of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride in anhydrous DMF. Add 4.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The trihydrochloride salt requires exactly 3.0 eq of base to neutralize the three HCl molecules. The additional 1.0 eq maintains a basic environment to drive the coupling reaction and neutralize the proton generated during amide bond formation.

Step 3: Coupling & Validation

  • Action: Transfer the free-based amine solution dropwise into the activated acid mixture. Stir at room temperature for 2-4 hours.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the m/z 138.1 peak and the emergence of the target product mass confirms successful coupling. The tertiary C2-dimethylamino group and the pyridine nitrogen will not react due to steric hindrance and lower relative nucleophilicity.

Step 4: Quenching and Isolation

  • Action: Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Causality: The byproduct salts (DIPEA-HCl and HATU residues) are highly water-soluble and will partition into the aqueous layer, effectively self-purifying the organic phase.

Storage and Handling Directives

Because the trihydrochloride salt is highly hygroscopic, improper storage will lead to water absorption, which throws off stoichiometric calculations and introduces water into anhydrous coupling reactions.

  • Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen backfill)[1].

  • Temperature: Store tightly sealed at 2-8°C to maximize shelf life and prevent gradual degradation.

  • Safety: As a hydrochloride salt of a biologically active amine, it can be irritating to mucous membranes and the respiratory tract. Handling must be performed inside a certified fume hood using standard PPE (nitrile gloves, safety goggles).

References

  • NextSDS Chemical Database. N2,N2-dimethylpyridine-2,5-diamine — Chemical Substance Information. Available at: [Link]

  • Google Patents.WO2024059559A1 - Isothiazolylcarboxamide compounds and their use in therapy.

Sources

Foundational

Advanced Synthesis and Application Guide: CAS 1713160-90-7 in MALT1 Inhibitor Development

Executive Summary CAS 1713160-90-7 (N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride) is a highly specialized heteroaromatic building block utilized extensively in modern medicinal chemistry[1]. Functioning as a bifun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 1713160-90-7 (N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride) is a highly specialized heteroaromatic building block utilized extensively in modern medicinal chemistry[1]. Functioning as a bifunctional aminopyridine, it serves as a critical intermediate in the synthesis of targeted therapeutics, most notably inhibitors of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1)[2]. This whitepaper dissects the chemical rationale behind its use, details field-proven synthetic workflows, and outlines the biological validation systems required for MALT1 drug development.

Chemical Architecture and Physicochemical Rationale

The structural core of CAS 1713160-90-7 consists of a pyridine ring substituted with a dimethylamino group at the C2 position and a primary amine at the C5 position[3].

The Causality of the Trihydrochloride Salt Form: Electron-rich aminopyridines—particularly those bearing strongly electron-donating groups like the N,N -dimethyl moiety—are highly susceptible to rapid air oxidation. The free base form degrades quickly under ambient conditions, turning dark and forming polymeric impurities. By isolating the compound as a trihydrochloride salt , the three basic nitrogens (the pyridine nitrogen, the dimethylamino nitrogen, and the primary amine) are protonated. This pulls electron density away from the aromatic ring, rendering the compound indefinitely stable to oxidation and highly soluble in polar solvents, which is critical for reproducible batch-to-batch synthesis.

Table 1: Physicochemical Properties of CAS 1713160-90-7
PropertyValue (Free Base)Value (Trihydrochloride Salt)Rationale / Impact on Synthesis
Molecular Formula C₇H₁₁N₃C₇H₁₁N₃ · 3HClSalt form dictates stoichiometry during neutralization.
Molecular Weight 137.18 g/mol 246.56 g/mol Requires precise mass calculations for equivalents.
Physical State Dark oil / low-melting solidOff-white to tan crystalline powderSalt allows for easy weighing and extended shelf-life.
Nucleophilicity High at C5-NH₂Negligible until neutralizedRequires in situ liberation with a tertiary amine base.

Pharmacological Context: MALT1 and the CBM Complex

MALT1 is a unique paracaspase that forms the catalytic core of the CARD11-BCL10-MALT1 (CBM) complex[4]. Upon antigen receptor (TCR/BCR) activation, the CBM complex bridges upstream signaling to the downstream activation of the NF-κB pathway. MALT1 exerts its function by cleaving inhibitory proteins (such as A20, RelB, and CYLD) after an arginine residue, thereby driving lymphocyte proliferation and survival[4].

Aberrant MALT1 activity is a primary driver in autoimmune diseases and specific malignancies, such as Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL)[5]. The 6-(dimethylamino)pyridin-3-yl moiety derived from CAS 1713160-90-7 is frequently incorporated into MALT1 inhibitors (e.g., isothiazolylcarboxamides) because it optimally occupies the S1/S2 subpockets of the MALT1 protease domain, forming critical hydrogen bonds while optimizing the drug's oral bioavailability[2].

G TCR Antigen Receptor (TCR/BCR) CARD11 CARD11 Scaffold TCR->CARD11 CBM CBM Complex Assembly CARD11->CBM BCL10 BCL10 Adaptor BCL10->CBM MALT1 MALT1 Paracaspase MALT1->CBM NFKB NF-κB Pathway Activation CBM->NFKB Cleaves A20, RelB, CYLD Target Lymphocyte Survival & Proliferation NFKB->Target

Figure 1: The CBM Complex Signaling Cascade highlighting the critical protease role of MALT1.

Synthetic Methodology: Amide Coupling Workflows

The primary synthetic application of CAS 1713160-90-7 is its reaction with complex heterocyclic carboxylic acids to form active pharmaceutical ingredients (APIs)[2].

Table 2: Comparative Amide Coupling Reagents for Aminopyridines
Reagent SystemEfficiency for AminopyridinesByproduct RemovalVerdict for CAS 1713160-90-7
EDC / HOBt ModerateEasy (Water soluble)Sluggish reaction due to electron-deficient active ester.
T3P / Pyridine GoodEasy (Water soluble)Effective, but can lead to side reactions with the pyridine core.
HATU / DIPEA Excellent Moderate (Requires chromatography)Optimal. HOAt ester rapidly reacts with the C5-primary amine.
Protocol 1: HATU-Mediated Amide Coupling (Self-Validating Workflow)

This protocol details the coupling of a generic isothiazole-5-carboxylic acid with CAS 1713160-90-7 to yield a MALT1 inhibitor[2].

1. Acid Activation (Pre-activation is critical):

  • Dissolve the carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5.0 mL) under N₂.

  • Add N,N -Diisopropylethylamine (DIPEA) (1.0 mmol). Stir at 25°C for 15 minutes.

  • Self-Validation Check: Quench a 5 µL aliquot in LC-MS grade Methanol. LC-MS must show >95% conversion to the methyl ester (indicating successful formation of the highly reactive HOAt-active ester).

2. Amine Liberation and Coupling:

  • In a separate vial, suspend CAS 1713160-90-7 (1.05 mmol) in DMF (2.0 mL).

  • Causality of Base Equivalents: Add DIPEA (3.0 mmol). Why 3.0 equivalents? The trihydrochloride salt requires exactly 3.0 equivalents of base to neutralize the HCl and liberate the nucleophilic free base. Failure to add sufficient base will completely stall the coupling.

  • Transfer the liberated amine solution to the activated acid mixture. Stir for 2–4 hours at 25°C.

3. Workup and Purification:

  • Quench the reaction with saturated aqueous NaHCO₃ (15 mL) to destroy unreacted HATU.

  • Extract with Ethyl Acetate (3 x 15 mL).

  • Causality of Wash: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL). This specifically partitions the DMF out of the organic layer, preventing co-elution during chromatography.

  • Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

G Acid Carboxylic Acid (e.g., Isothiazole) Coupling HATU Activation (DMF, 25°C) Acid->Coupling Amine CAS 1713160-90-7 (Trihydrochloride) Base DIPEA (4.0 eq total) Neutralization & Base Amine->Base Base->Coupling Product Amide Target (MALT1 Inhibitor) Coupling->Product

Figure 2: Synthetic workflow for the formation of MALT1 inhibitors using CAS 1713160-90-7.

Biological Validation: MALT1 Protease Cleavage Assay

To validate that the synthesized compound successfully inhibits MALT1, a biochemical FRET (Förster Resonance Energy Transfer) assay must be executed[4].

Protocol 2: FRET-Based MALT1 Biochemical Assay

Assay Rationale: MALT1 cleaves the fluorogenic substrate Ac-LRSR-AMC after the terminal arginine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC)[4].

1. Buffer Preparation:

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10 mM DTT.

  • Causality: DTT (Dithiothreitol) is absolutely mandatory. MALT1 is a paracaspase (a cysteine protease); the active site cysteine must be kept in a reduced state to maintain catalytic activity. CHAPS prevents the hydrophobic inhibitor from forming non-specific colloidal aggregates (promiscuous inhibition).

2. Enzyme-Inhibitor Pre-incubation:

  • In a 384-well black microplate, add 10 µL of recombinant human MALT1 protease domain (final concentration: 5 nM) in Assay Buffer.

  • Add 5 µL of the synthesized inhibitor (serial dilutions in DMSO, ensuring a final assay DMSO concentration of ≤1%).

  • Incubate at 37°C for 30 minutes to allow the inhibitor to achieve thermodynamic binding equilibrium with the enzyme.

3. Reaction Initiation and Readout:

  • Add 10 µL of Ac-LRSR-AMC substrate (final concentration: 50 µM) to initiate the cleavage.

  • Immediately transfer to a kinetic microplate reader. Monitor fluorescence continuously for 60 minutes (Excitation: 380 nm / Emission: 460 nm) at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Plot V0​ against the log of the inhibitor concentration to determine the IC₅₀ value.

Sources

Exploratory

Advanced Thermal Characterization (TGA/DSC) of N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride: A Methodological Whitepaper

Executive Summary The robust thermal characterization of active pharmaceutical ingredients, precursors, and specialty dyes is a critical prerequisite for formulation and material processing. N2,N2-Dimethylpyridine-2,5-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust thermal characterization of active pharmaceutical ingredients, precursors, and specialty dyes is a critical prerequisite for formulation and material processing. N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride (CAS: 1713160-90-7) is a complex, multi-functional aromatic amine salt. Analyzing its thermal stability requires orthogonal techniques—specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—to decouple phase transitions from chemical degradation.

As a Senior Application Scientist, the objective of this whitepaper is to provide a comprehensive, self-validating methodology for the thermal analysis of this specific trihydrochloride salt. By understanding the causality behind crucible selection, heating rates, and atmospheric control, researchers can accurately map the compound's dehydrohalogenation and pyrolysis pathways.

Physicochemical Profiling & Mechanistic Foundations

To design an effective thermal analysis protocol, one must first understand the molecular architecture of the analyte. N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride consists of a substituted pyridine ring with two amine groups, stabilized by three molar equivalents of hydrochloric acid[1].

The Causality of Thermal Behavior in Amine Hydrochlorides

When subjected to a thermal gradient, amine hydrochlorides do not simply melt; they undergo a complex sequence of endothermic and exothermic events. The primary mechanistic event is dehydrohalogenation —the thermally induced cleavage of the ionic bonds between the amine groups and the chloride ions, resulting in the release of HCl gas[2].

Because the target molecule contains three distinct basic nitrogen centers (the pyridine nitrogen, the primary amine, and the tertiary dimethylamine), the loss of HCl may occur in a single overlapping broad endotherm or in distinct stoichiometric steps depending on the basicity (pKa) of each nitrogen atom. Following the complete loss of HCl, the remaining free base (N2,N2-Dimethylpyridine-2,5-diamine) will either melt or immediately undergo thermal pyrolysis, characterized by the cleavage of the C-N and C-C bonds of the aromatic ring.

Pathway N1 N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride N2 Moisture Desorption (< 100 °C) N1->N2 N3 Dehydrohalogenation (-3 HCl, 150-250 °C) N2->N3 N4 Free Base Formation N3->N4 N5 Thermal Pyrolysis (> 250 °C) N4->N5

Fig 1: Stepwise thermal degradation pathway of the trihydrochloride salt.

Self-Validating Experimental Methodologies

A scientifically rigorous protocol must be self-validating. This means incorporating baseline subtractions, orthogonal confirmation between TGA (mass loss) and DSC (heat flow), and utilizing hardware configurations specifically chosen to prevent artifact generation[3].

Thermogravimetric Analysis (TGA) Protocol

Objective: To quantify moisture content, confirm the stoichiometry of HCl loss, and determine the onset of carbon backbone pyrolysis.

Causality of Experimental Choices:

  • Crucible Selection (Alumina, Al₂O₃): Standard platinum pans must never be used for halogenated salts. At elevated temperatures, the evolved HCl gas will react with platinum, causing irreversible crucible corrosion and catalytic distortion of the mass-loss curve. Alumina is chemically inert to HCl[3].

  • Purge Gas (Dry N₂ at 50 mL/min): An inert atmosphere is mandatory to suppress oxidative combustion of the organic free base, allowing the pure thermal degradation kinetics to be isolated[2].

Step-by-Step Workflow:

  • System Blank: Run an empty Alumina crucible from 25 °C to 600 °C at 10 °C/min to generate a baseline.

  • Sample Preparation: Accurately weigh 5.0 to 10.0 mg of the trihydrochloride salt into the tared Alumina crucible.

  • Equilibration: Isotherm the sample at 25 °C for 5 minutes under a 50 mL/min Nitrogen purge to stabilize the microbalance.

  • Thermal Ramp: Heat the sample at a dynamic rate of 10 °C/min up to 600 °C.

  • Data Processing: Subtract the baseline blank from the sample run. Calculate the first derivative (DTG) to identify the exact inflection points of mass loss.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To map the enthalpy of desolvation, dehydrohalogenation, and potential melting of the free base.

Causality of Experimental Choices:

  • Pan Selection (Pierced Aluminum): Hermetically sealed pans will pressurize and rupture due to the massive volume of HCl gas evolved during dehydrohalogenation. A pierced (pinhole) lid allows the gas to escape steadily, preventing baseline artifacts caused by pan deformation, while still maintaining adequate thermal contact[3].

Step-by-Step Workflow:

  • Calibration: Ensure the DSC is calibrated for temperature and cell constant using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C).

  • Sample Preparation: Encapsulate 2.0 to 5.0 mg of the sample in an Aluminum pan with a laser-pierced lid.

  • Thermal Ramp: Heat from 25 °C to 300 °C at 10 °C/min under a 50 mL/min Nitrogen purge. (Do not exceed 300 °C to prevent severe contamination of the DSC cell from pyrolytic tars).

  • Integration: Integrate the area under the endothermic peaks to determine the enthalpy ( ΔH ) of the transitions.

Workflow S1 Sample Prep (5-10 mg) S2 Crucible Selection (Alumina / Pierced Al) S1->S2 S3 Atmosphere Control (Dry N2, 50 mL/min) S2->S3 S4 Thermal Ramp (10 °C/min) S3->S4 S5 Data Acquisition (Mass & Heat Flow) S4->S5

Fig 2: Self-validating experimental workflow for coupled TGA and DSC analysis.

Quantitative Data Interpretation & Causality

The interpretation of the thermograms relies on correlating the mass loss (TGA) with the heat flow (DSC). For N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride, the theoretical mass calculations provide a strict framework for validating the experimental data.

Table 1: Theoretical Mass Loss Parameters (TGA)

Based on Molecular Weight: Free Base (137.19 g/mol ) + 3x HCl (109.38 g/mol ) = Total (246.57 g/mol )

Degradation PhaseEvolved SpeciesTheoretical Mass Loss (%)Residual Mass (%)Causality / Mechanism
Phase I (< 100 °C) H₂O (Surface)0.5 - 2.0%~98.0%Desorption of hygroscopic moisture bound to the salt lattice.
Phase II (150 - 250 °C) 3x HCl gas44.36% 55.64%Endothermic cleavage of the amine-hydrochloride ionic bonds[2].
Phase III (> 250 °C) Volatile Organics> 50.00%< 5.0%Exothermic/Endothermic pyrolysis of the diaminopyridine ring.
Table 2: Anticipated Thermal Events (DSC)
Temperature RangeHeat Flow EventEnthalpy ( ΔH ) ProfileStructural Implication
50 - 100 °C Broad EndothermLowEvaporation of residual moisture.
150 - 250 °C Sharp/Broad EndothermHighDehydrohalogenation. May present as a multi-modal peak if the three HCl molecules are released at different activation energies.
250 - 300 °C Endotherm / ExothermVariableMelting of the newly formed free base, immediately followed by pyrolytic decomposition[3].

Method Validation & Quality Control

To ensure the highest degree of scientific integrity, the following Quality Control (QC) checks must be embedded into the analytical routine:

  • Stoichiometric Verification: The TGA mass loss between 150 °C and 250 °C must equal approximately 44.36%. A significantly lower value indicates that the starting material is not a true trihydrochloride, but rather a mono- or di-hydrochloride mixture.

  • Derivative Thermogravimetry (DTG): Use the DTG curve to separate overlapping mass-loss events. If the HCl loss overlaps with organic pyrolysis, reduce the heating rate to 5 °C/min to improve thermal resolution.

  • Post-Run Cell Inspection: After DSC analysis, inspect the pierced aluminum pan. If the pan is deformed or burst, the pinhole was too small, and the resulting pressure artifact will have compromised the dehydrohalogenation endotherm.

By adhering to these causally driven, self-validating protocols, researchers can generate highly accurate, reproducible thermal profiles for N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride, ensuring downstream success in synthesis and formulation.

References

  • Sigma-Aldrich Product Database. "N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride (CAS 1713160-90-7) & Free Base (CAS 4928-43-2)
  • ASME Digital Collection. "Experimental and Theoretical Investigation of Thermal Decomposition Solvents for Amine Hydrochlorides." American Society of Mechanical Engineers.
  • Longdom Publishing. "Characterization of Physical, Thermal and Spectral Properties of 2, 6-Diaminopyridine." Journal of Developing Drugs.
  • National Center for Biotechnology Information (PMC). "Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Nitrogenous Heterocycles." U.S.

Sources

Foundational

Quantum Chemical Profiling of N2,N2-Dimethylpyridine-2,5-diamine: A Density Functional Theory (DFT) Whitepaper for Drug Development

Structural & Pharmacological Context Pyridine is a foundational heterocycle in medicinal chemistry, prized for its enhanced water solubility, metabolic stability, and hydrogen-bonding capabilities 1. When functionalized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Structural & Pharmacological Context

Pyridine is a foundational heterocycle in medicinal chemistry, prized for its enhanced water solubility, metabolic stability, and hydrogen-bonding capabilities 1. When functionalized into N2,N2-Dimethylpyridine-2,5-diamine (CAS: 4928-43-2; Formula: C7H11N3), the molecular scaffold becomes highly electron-rich. The introduction of a tertiary dimethylamino group at the C2 position and a primary amine at the C5 position drastically alters the electronic landscape of the ring .

For drug development professionals, understanding the exact quantum mechanical behavior of this molecule is critical. The strong mesomeric (+M) electron donation from the amine groups dictates the molecule's basicity, its potential to form charge-transfer complexes, and its binding affinity within enzymatic active sites. Density Functional Theory (DFT) provides the mathematical framework to reconstruct these electronic structures with sub-kcal/mol precision 2.

The Self-Validating Computational Protocol

To accurately model the electronic structure of N2,N2-Dimethylpyridine-2,5-diamine, a rigorous, self-validating DFT protocol must be employed. The following methodology outlines the causal reasoning behind each computational parameter.

Step-by-Step Methodology
  • Conformational Initialization: Generate the 3D structure and perform a preliminary molecular mechanics (e.g., MMFF94) optimization. Causality: This prevents the subsequent, computationally expensive DFT calculation from converging on a high-energy local minimum.

  • Functional and Basis Set Selection: Execute the geometry optimization using the wB97XD functional paired with the 6-311++G(d,p) basis set.

    • Causality for wB97XD: Standard functionals like B3LYP often fail to capture long-range dispersion forces. wB97XD incorporates empirical dispersion corrections, which are mandatory for accurately modeling the non-covalent interactions (like π−π stacking) typical of pyridine-diamines in biological systems 3.

    • Causality for 6-311++G(d,p): Diffuse functions (++) are critical to accurately model the expanded electron clouds of the lone pairs on the three nitrogen atoms. Polarization functions (d,p) allow for orbital asymmetry, ensuring accurate bond angle predictions during steric clashes between the dimethyl group and the pyridine ring.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water ( ϵ=78.3 ). Causality: Gas-phase calculations artificially inflate the energy of polar functional groups. PCM ensures the basicity and dipole moment of the amines are physiologically relevant.

  • Hessian Matrix Calculation (The Validation Step): Perform a vibrational frequency analysis at the identical level of theory. Causality: A calculated geometry is only a mathematically valid "true minimum" on the potential energy surface if the Hessian matrix yields zero imaginary frequencies . If an imaginary frequency is detected, the structure is a transition state (saddle point) and must be perturbed and re-optimized.

DFT_Workflow N1 1. Structural Input N2,N2-Dimethylpyridine-2,5-diamine N2 2. Geometry Optimization wB97XD / 6-311++G(d,p) N1->N2 N3 3. Hessian Matrix Calculation (Vibrational Frequencies) N2->N3 N4 Imaginary Frequencies Detected? N3->N4 N4->N2 Yes (Saddle Point) Re-optimize N5 4. Electronic Extraction HOMO/LUMO & MEP N4->N5 No (True Minimum) N6 5. TD-DFT Simulation UV-Vis & Excited States N4->N6 No (True Minimum) N7 6. Drug Design Integration (Pharmacophore & Docking) N5->N7 N6->N7

Figure 1: Self-validating DFT computational workflow for pyridine diamine derivatives.

Electronic Structure and Reactivity Profiling

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's kinetic stability and reactivity 1. For N2,N2-Dimethylpyridine-2,5-diamine, the strong electron-donating effect of the -NMe2 and -NH2 groups significantly raises the HOMO energy. The HOMO is primarily localized over the nitrogen atoms and the conjugated π -system of the pyridine ring, making the molecule an excellent electron donor (nucleophile). The energy gap ( Eg​=ELUMO​−EHOMO​ ) serves as a critical descriptor for chemical hardness; a narrower gap indicates higher polarizability and biological reactivity.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is utilized to visualize nucleophilic and electrophilic attack sites, which is vital for predicting drug-target binding orientations 2. In this scaffold, the MEP surface reveals deep red (highly negative/nucleophilic) regions localized predominantly on the pyridine nitrogen, making it the primary site for protonation or metal coordination. Conversely, blue (positive/electrophilic) regions localize around the primary amine protons at the C5 position, indicating strong hydrogen-bond donor capacity.

Spectroscopic Simulation via TD-DFT

Time-Dependent DFT (TD-DFT) is employed to predict the UV-Vis absorption spectrum by calculating vertical excitation energies. By solving the time-dependent Kohn-Sham equations, we can assign specific experimental absorption bands to underlying electronic transitions (e.g., assigning a ~380 nm band to a HOMO LUMO transition) 4. This provides a direct bridge between theoretical models and empirical spectrophotometric assay validation.

Quantitative Data Summary

The following table summarizes the physicochemical and quantum descriptors for the N2,N2-Dimethylpyridine-2,5-diamine scaffold. (Note: Quantum parameters are representative values derived from standardized wB97XD/6-311++G(d,p) calculations for highly functionalized diaminopyridines).

DescriptorValuePharmacological Relevance
Molecular Weight 137.18 g/mol Highly optimal for oral bioavailability (Strict Lipinski compliance).
XLogP3 0.6Indicates high hydrophilicity; favorable for aqueous formulation solubility.
Dipole Moment ( μ ) ~3.8 DebyeGoverns long-range electrostatic interactions and orientation within target receptor pockets.
HOMO Energy ~ -5.20 eVHigh electron-donating capacity; indicates strong nucleophilic potential and susceptibility to oxidation.
LUMO Energy ~ -1.10 eVHigh resistance to electron acceptance; low electrophilicity.
Energy Gap ( Eg​ ) ~ 4.10 eVDetermines chemical hardness; indicates moderate kinetic stability in vivo.

References

  • BenchChem.
  • PubChem.N2,N2-dimethylpyridine-2,5-diamine | C7H11N3 | CID 78642.
  • National Center for Biotechnology Information (PMC).
  • ResearchGate.Charge transfer complex between 2,3-diaminopyridine with chloranilic acid.
  • National Center for Biotechnology Information (PMC).A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. NIH.

Sources

Exploratory

The Versatile Scaffold: Unlocking the Therapeutic Potential of Substituted Pyridine Diamines

An In-depth Technical Guide for Researchers Introduction: The Pyridine Diamine Core as a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Introduction: The Pyridine Diamine Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The substituted pyridine diamine scaffold is a quintessential example of such a framework.[1][2] Its unique combination of a nitrogen-containing heteroaromatic pyridine ring and a flexible diamine linker provides an ideal foundation for designing molecules with diverse and potent biological activities. The pyridine ring itself is a bioisostere of benzene and other heterocycles, capable of engaging in hydrogen bonding and other key interactions, while its basicity can enhance water solubility—a critical property for drug candidates.[3][]

This technical guide offers an in-depth exploration of the significant biological activities associated with substituted pyridine diamines. We will move beyond a simple cataloging of effects to provide a mechanistic understanding of their actions, detail the experimental methodologies used to validate these activities, and explore the structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic interventions.

Core Biological Activities and Therapeutic Targets

The structural plasticity of the pyridine diamine core allows for its interaction with a wide array of biological targets, leading to significant potential in several key therapeutic areas.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Substituted pyridine diamines have emerged as a powerful class of anticancer agents, primarily through their ability to inhibit key enzymes that drive cancer cell proliferation and survival.[5]

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[6] Pyridine diamines have been successfully developed as potent inhibitors of several kinase families:

  • Cyclin-Dependent Kinases (CDKs): Certain 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives have been identified as dual inhibitors of CDK6 and CDK9.[7] Inhibition of these kinases blocks cell cycle progression and suppresses downstream signaling pathways, ultimately leading to apoptosis (programmed cell death) in cancer cells.[7]

  • Pim Kinases: The Pim family of serine/threonine kinases (Pim1, Pim2, Pim3) are implicated in cell survival and proliferation. Pyridineamine compounds have been developed as potent Pim kinase inhibitors, representing a promising strategy for treating cancers where these kinases are overexpressed.[6][8][9]

  • Hematopoietic Progenitor Kinase 1 (HPK1): As a negative regulator of T-cell activation, HPK1 is an attractive immunotherapy target. Pyridine-2-carboxamide derivatives have shown potent and selective HPK1 inhibition, enhancing anti-tumor immune responses, particularly in combination with checkpoint inhibitors like anti-PD-1.[10]

Induction of Apoptosis: Beyond kinase inhibition, some pyridine derivatives induce apoptosis through mechanisms such as generating reactive oxygen species (ROS) and causing DNA damage.[11] Certain pyridine-quinoline hybrids have demonstrated the ability to induce apoptosis by activating caspases 3 and 7.[8]

Tubulin Polymerization Inhibition: The cellular cytoskeleton, particularly microtubules formed from tubulin, is a validated anticancer target. Some 2,6-diaryl-substituted pyridines and thieno[2,3-c]pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent cell death.[2][5]

Neuroprotection: Combating Neurodegenerative Diseases

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) requires therapeutic agents with multiple mechanisms of action. Substituted pyridine diamines are well-suited for this challenge.[12][13][14]

  • Cholinesterase Inhibition: A key strategy in AD treatment is to increase acetylcholine levels in the brain by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[13] A series of pyrimidine and pyridine diamines have been designed as dual-binding site cholinesterase inhibitors, with some compounds exhibiting potent, nanomolar-level inhibition.[15][16]

  • Inhibition of Protein Aggregation: The pathology of AD is characterized by the aggregation of amyloid-β (Aβ) peptides and hyperphosphorylated tau proteins.[17] Specific pyridine amine derivatives have been shown to inhibit both self-induced and metal-induced Aβ aggregation.[12][17] Some compounds can also reduce the aggregation of both Aβ42 and tau.[16]

  • Antioxidant and Metal Chelating Properties: Oxidative stress and the dysregulation of metal ions (like Cu²⁺ and Fe³⁺) are implicated in AD pathogenesis. Many of the same pyridine diamines that inhibit cholinesterases also possess antioxidant capabilities and the ability to form complexes with these metal ions, offering a multi-target approach to treatment.[16][18][19]

Antimicrobial Activity: A Scaffold for New Antibiotics and Antifungals

With the rise of multidrug-resistant pathogens, there is a critical need for new antimicrobial agents. The pyridine scaffold is a foundational component in the development of new antibacterial and antifungal compounds.[3][20]

  • Broad-Spectrum Activity: Pyridine derivatives have demonstrated activity against a wide range of pathogens, including Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Aspergillus niger).[21][22][23]

  • Mechanism of Action: The antimicrobial effects are often attributed to the ability of these compounds to interfere with microbial cell walls or essential enzymes.[21] For example, a chloropyridine diamine derivative showed potent antifungal activity, with in silico docking studies suggesting favorable binding to the fungal enzyme CYP51.[21]

  • Dual-Function Agents: Some compounds combine antimicrobial action with antioxidant properties, which could be beneficial in treating infections by reducing both the pathogen load and the associated oxidative damage.[21]

Ion Channel Modulation: Applications in Cardiovascular and Neurological Conditions

Ion channels are fundamental to cellular excitability and signaling. Pyridine derivatives, particularly dihydropyridines, are well-known for their ability to modulate the activity of voltage-gated ion channels.[24][25]

  • Calcium Channel Modulation: 1,4-dihydropyridine derivatives are classic L-type calcium channel blockers used in treating hypertension. However, novel 4-pyridinio-1,4-dihydropyridine compounds have been synthesized that can act as Ca²⁺ antagonists, agonists, or even exhibit dual actions, highlighting the tunability of the scaffold.[26]

  • Potassium and Sodium Channel Regulation: The activity of various potassium (Kv) and sodium (Nav) channels can also be modulated by pyridine-based compounds.[25] Furthermore, pyridine nucleotides themselves (NAD(P)(H)) are now understood to be important regulators of numerous ion channels, including Kv channels and the ryanodine receptor calcium release channels, linking cellular metabolism to ion transport.[27][28]

Structure-Activity Relationship (SAR) and Experimental Design

The rational design of potent and selective pyridine diamine derivatives hinges on a clear understanding of their structure-activity relationships (SAR). This knowledge is built upon rigorous experimental evaluation.

Causality in Experimental Choices

A typical workflow for evaluating a new series of substituted pyridine diamines involves a tiered approach. The choice of each experiment is driven by a specific question about the compound's biological activity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Mechanistic & In Vivo Studies A Compound Synthesis & Characterization B Cytotoxicity/Viability Assay (e.g., MTT, MTS) Is it toxic to cells? A->B C Primary Target Assay (e.g., Kinase Inhibition @ 1 conc.) Does it hit the intended target? A->C D Dose-Response Assay (e.g., IC50/EC50 Determination) How potent is it? B->D If non-toxic or selectively toxic C->D If active E Selectivity Profiling (e.g., Kinase Panel Screen) Is it selective for the target? D->E H ADMET Profiling Is it drug-like? D->H F Cellular Mechanism of Action (e.g., Apoptosis, Cell Cycle Arrest) How does it work in cells? E->F If potent & selective G In Vivo Efficacy Model (e.g., Xenograft Mouse Model) Does it work in an animal? F->G G->H

Caption: A tiered workflow for evaluating substituted pyridine diamines.

  • Tier 1 (Initial Screening): The first step after synthesis is to assess general cytotoxicity using an assay like the MTT or MTS assay. This is crucial; a compound that kills all cells indiscriminately is a poison, not a drug. In parallel, a primary assay against the intended target (e.g., a specific kinase) at a single high concentration confirms on-target activity.

  • Tier 2 (Potency and Selectivity): Active compounds are then subjected to dose-response studies to determine their potency (IC50 or EC50). This quantitative data is essential for SAR analysis. Simultaneously, selectivity is assessed by screening against a panel of related targets (e.g., a broad kinase panel). A good drug candidate should be potent against its intended target and selective over others to minimize off-target side effects.

  • Tier 3 (Mechanism and In Vivo Validation): Potent and selective leads are investigated further to understand their cellular mechanism of action (e.g., flow cytometry for apoptosis/cell cycle analysis). Finally, the most promising compounds are tested in animal models of disease (e.g., tumor growth inhibition in xenograft models) to establish in vivo efficacy.[7][10]

Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Example: CDK9)

This protocol is a self-validating system designed to quantify the inhibitory potential of a test compound against a specific protein kinase.

  • Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute the test pyridine diamine compound in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). The use of a wide concentration range is essential for accurately determining the IC50.

    • Prepare solutions of recombinant human CDK9/cyclin T1 enzyme and a suitable peptide substrate.

    • Prepare an ATP solution. The concentration is often set near the Km value for the enzyme to ensure competitive inhibitors can be detected effectively.

  • Reaction:

    • In a 96-well plate, add the enzyme, the test compound at various concentrations, and the peptide substrate.

    • Controls (Critical for Trustworthiness):

      • Negative Control (0% Inhibition): Reaction with DMSO vehicle instead of the compound. This defines the maximum enzyme activity.

      • Positive Control (100% Inhibition): A known, potent CDK9 inhibitor (e.g., Staurosporine) or reaction without the enzyme. This defines the baseline.

    • Incubate for 10-15 minutes to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate. Common methods include ADP-Glo™ (measures ADP produced) or radiometric assays.

    • Read the signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Preparation:

    • Prepare a sterile 96-well microtiter plate.

    • Prepare a 2-fold serial dilution of the pyridine diamine compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) adjusted to a specific optical density (e.g., 0.5 McFarland standard).

  • Inoculation:

    • Add the microbial inoculum to each well containing the serially diluted compound.

    • Controls:

      • Growth Control: Wells with only broth and inoculum (no compound).

      • Sterility Control: Wells with only broth (no inoculum).

      • Positive Drug Control: A known antibiotic (e.g., Streptomycin) is serially diluted as a reference.

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Analysis:

    • Visually inspect the wells for turbidity (cloudiness), which indicates microbial growth.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Quantitative Data Summary

The potency of substituted pyridine diamines varies significantly based on their structure and target. The following table summarizes representative inhibitory activities reported in the literature.

Compound ClassTargetActivity MetricPotencyReference
Pyrimidine/Pyridine DiamineE. electricus AChEKᵢ0.312 µM[15][16]
Pyrimidine/Pyridine DiamineEquine BChEKᵢ0.099 µM[15][16]
Pyridine-quinoline hybridPIM-1 KinaseIC₅₀14.3 nM[9]
5-chloro-pyrimidine-diamineCDK6/9IC₅₀Sub-micromolar[7]
Pyridine-2-carboxamideHPK1IC₅₀Potent (unspecified)[10]
Chloropyridine DiamineBacillus subtilisMIC0.008 mg/mL[21]

Future Perspectives and Conclusion

The substituted pyridine diamine scaffold has unequivocally proven its value in modern drug discovery. Its ability to serve as a template for inhibitors of kinases, cholinesterases, microbial enzymes, and as modulators of ion channels is well-documented.[7][15][21][24] The future of this field lies in the rational design of next-generation compounds with enhanced selectivity and improved pharmacokinetic profiles.

Key areas for future research include:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets relevant to a complex disease (e.g., a compound with both kinase and Aβ aggregation inhibitory activity).[18][19]

  • Covalent and Allosteric Inhibitors: Moving beyond traditional competitive inhibitors to develop compounds with novel mechanisms of action that may offer greater potency and durability of effect.

  • Targeted Delivery: Conjugating pyridine diamine warheads to targeting moieties (e.g., antibodies) to deliver them specifically to diseased cells, thereby increasing efficacy and reducing systemic toxicity.

References

  • Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. (2020). PubMed.
  • 4-Pyridinio-1,4-Dihydropyridines as Calcium Ion Transport Modulators: Antagonist, Agonist, and Dual Action. (n.d.). PMC.
  • Pyridineamine compounds useful as pim kinase inhibitors. (n.d.). Google Patents.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications.
  • Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. (2019). PubMed.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). IntechOpen.
  • Design and Biological Profiling of a Drug-like Chloropyridine Diamine as a Dual Antioxidant–Antimicrobial Lead: In Vitro Evaluation and In Silico Multi-Target Studies. (2026). MDPI.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - NIH.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PMC.
  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (n.d.). PMC.
  • Pyridines in Alzheimer's disease therapy: Recent trends and advancements. (n.d.). ResearchGate.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). PubMed.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). ResearchGate.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Academia.edu.
  • Synthesis and antimicrobial studies of new pyridine derivatives. (n.d.). ResearchGate.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
  • Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (n.d.). PMC.
  • The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels. (n.d.). ResearchGate.
  • Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads. (n.d.). ResearchGate.
  • Regulation of Ion Channels by Pyridine Nucleotides. (n.d.). PMC.
  • The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels. (2022). IntechOpen.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). PMC.
  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Taylor & Francis Online.
  • Biological Activities of Pyridine Derivatives. (n.d.). Building Block / BOC Sciences.
  • Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. (n.d.). Royal Society of Chemistry.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC.
  • Regulation of Ion Channels by Pyridine Nucleotides. (2013). PubMed - NIH.
  • Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. (n.d.). PMC.
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). PubMed.
  • Pyridine derivatives as anti-Alzheimer agents. (2022). SciSpace.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (n.d.). PMC.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ResearchGate.
  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. (n.d.). MDPI.

Sources

Protocols & Analytical Methods

Method

"using N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride as a building block in organic synthesis"

An Application Guide to N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride in Modern Organic Synthesis Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold N2,N2-Dimethylpyridine-2,5-diamine, particula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride in Modern Organic Synthesis

Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold

N2,N2-Dimethylpyridine-2,5-diamine, particularly in its stable trihydrochloride salt form, represents a highly valuable and versatile building block for organic synthesis, especially in the realms of medicinal chemistry and materials science. Its structure is characterized by a pyridine core functionalized with two distinct amine groups: a nucleophilic primary amine at the C5 position and a tertiary dimethylamino group at the C2 position. This unique arrangement of functionalities offers multiple reaction vectors, enabling the construction of complex molecular architectures and nitrogen-rich heterocyclic systems. The pyridine ring itself is a common motif in pharmaceuticals, valued for its ability to engage in hydrogen bonding and modulate the physicochemical properties of a molecule.[1]

This guide, designed for researchers, scientists, and drug development professionals, provides a senior application scientist's perspective on leveraging this building block. We will move beyond simple procedural lists to explain the chemical rationale behind protocol choices, offering adaptable starting points for key synthetic transformations. The focus is on providing self-validating experimental frameworks that empower chemists to explore the full synthetic potential of this reagent.

Core Characteristics and Essential Handling Protocols

The trihydrochloride salt form ensures greater stability and easier handling compared to the free base. However, it necessitates a crucial initial step in any synthetic protocol: in situ neutralization to liberate the reactive free amine.

Physicochemical and Safety Data

A summary of the essential properties for the free base and its common salt forms is provided below.

PropertyN2,N2-Dimethylpyridine-2,5-diamineN2,N2-Dimethylpyridine-2,5-diamine dihydrochloride
Molecular Formula C₇H₁₁N₃[2]C₇H₁₃Cl₂N₃[3]
Molecular Weight 137.18 g/mol [2][4]210.10 g/mol [3]
Physical Form Solid[4][5]Solid
CAS Number 4928-43-2[2][4][5]26878-31-9[3]
Key GHS Hazards Skin Irritation (H315), Serious Eye Damage (H318), Respiratory Irritation (H335), Harmful if Swallowed (H302)[2](Assumed similar to free base, handle with care)
Protocol 1: Handling and In Situ Neutralization

Causality: The trihydrochloride salt is largely unreactive. The primary and pyridinic amines are protonated, rendering them non-nucleophilic. Therefore, controlled deprotonation with a suitable base is mandatory to unmask the reactive free base for subsequent reactions. The choice of base is critical; it must be strong enough to neutralize the HCl salts but compatible with the downstream reaction conditions.

Methodology:

  • Safety First: Before use, review the Safety Data Sheet (SDS). Handle the compound in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

  • Reagent Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride (1.0 eq).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., Dioxane, Toluene, or DMF), depending on the subsequent reaction.

  • Base Addition: Add a suitable non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A minimum of 3.5 equivalents is required to neutralize the three HCl salts and ensure a slight excess to drive the equilibrium. For more sensitive reactions, an inorganic base like K₂CO₃ or Cs₂CO₃ may be used, although this can create a heterogeneous mixture.

  • Activation: Stir the resulting suspension or solution at room temperature for 30-60 minutes. The formation of the amine salt byproduct (e.g., triethylammonium chloride) is expected. The resulting mixture containing the free N2,N2-Dimethylpyridine-2,5-diamine is now ready for use in the subsequent synthetic step.

cluster_start Initial State cluster_process Activation Process cluster_end Reactive State Salt Diamine·3HCl (Inactive Salt) Base Add >3.0 eq. Non-Nucleophilic Base (e.g., TEA, DIPEA) FreeBase Diamine Free Base (Reactive Nucleophile) Base->FreeBase Byproduct Base·HCl Salt (Byproduct) Base->Byproduct in situ Neutralization

Caption: Workflow for the in situ generation of the reactive free base.

Application in Palladium-Catalyzed Cross-Coupling

The C5-primary amine is an excellent nucleophile for C-N bond formation, a cornerstone of modern drug discovery. The Buchwald-Hartwig amination is a powerful tool for coupling amines with aryl halides, and this building block is an ideal substrate.[7]

Expert Insight: The electronic properties of the pyridine ring can influence the reactivity of the C5-amine. The dimethylamino group at C2 is electron-donating, which increases the nucleophilicity of the C5-amine, potentially facilitating the coupling reaction under milder conditions than might be required for less activated anilines.

Protocol 2: Representative Buchwald-Hartwig Amination

This protocol provides a robust starting point for coupling the diamine with a generic aryl bromide. Optimization of the ligand, base, and temperature is often necessary for specific substrates.

Methodology:

  • Prepare the Free Base: In a reaction vessel, generate the free base of N2,N2-Dimethylpyridine-2,5-diamine (1.2 eq) from its trihydrochloride salt as described in Protocol 1, using an anhydrous aprotic solvent like Toluene or Dioxane.

  • Add Coupling Partners: To this mixture, add the aryl bromide (1.0 eq), a suitable palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a phosphine ligand like Xantphos (4 mol%).

  • Add Base: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction progress using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl and dilute with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd(0)L2->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd LigandEx [Ar-Pd(II)(NR₂)L₂]⁺X⁻ OxAdd->LigandEx Ligand Exchange Amine R₂NH Amine->LigandEx Base Base Base->LigandEx Deprotonation LigandEx->Pd(0)L2 Reductive Elimination Product Ar-NR₂ LigandEx->Product

Caption: General catalytic cycle for Buchwald-Hartwig C-N cross-coupling.

Synthesis of Fused Heterocyclic Systems via Condensation

The ortho-diamine-like character of the C5-primary amine and the C6-ring carbon, activated by the pyridine nitrogen, allows for classical condensation reactions to form fused bicyclic systems like imidazopyridines. These scaffolds are prevalent in many biologically active molecules.

Expert Insight: The reaction with 1,2-dielectrophiles, such as α-haloketones or dicarbonyls, provides a direct route to construct fused five- or six-membered rings. The pyridine nitrogen acts as an internal base and activating group, facilitating the cyclization step.

Protocol 3: Synthesis of an Imidazo[4,5-b]pyridine Derivative

This protocol details a representative condensation-cyclization reaction with an α-bromoketone.

Methodology:

  • Prepare the Free Base: Generate the free base of N2,N2-Dimethylpyridine-2,5-diamine (1.0 eq) from its trihydrochloride salt in a reaction vessel using a polar solvent like ethanol or isopropanol, as described in Protocol 1.

  • Add Electrophile: Add the α-bromoketone (e.g., 2-bromoacetophenone) (1.0 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux. The initial step is an Sₙ2 reaction, followed by an intramolecular cyclization with loss of water. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purification: Redissolve the residue in a suitable solvent like dichloromethane and wash with aqueous NaHCO₃ solution to remove any remaining acid. Dry the organic layer and purify by column chromatography or recrystallization to obtain the desired imidazo[4,5-b]pyridine product.

Start Diamine Free Base + α-Haloketone Step1 Nucleophilic Attack (Sₙ2 Reaction) Start->Step1 Intermediate Alkylated Amine Intermediate Step1->Intermediate Step2 Intramolecular Condensation Intermediate->Step2 Intermediate2 Cyclized Intermediate (Hemiaminal-like) Step2->Intermediate2 Step3 Dehydration (Aromatization) Intermediate2->Step3 Product Fused Imidazopyridine Product Step3->Product

Caption: Logical workflow for the synthesis of fused imidazopyridines.

Summary of Synthetic Applications and Troubleshooting

The true utility of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride lies in its adaptability. The following table summarizes potential reaction pathways and offers insights into common challenges.

Reaction TypeCoupling Partner / ReagentTypical ConditionsPotential Challenges & Troubleshooting
Buchwald-Hartwig Amination Aryl/Heteroaryl HalidesPd₂(dba)₃ / Xantphos, NaOtBu, Toluene, 100°CLow Yield: Screen different phosphine ligands (e.g., RuPhos, SPhos). Side Reactions: Ensure inert atmosphere to prevent catalyst degradation.
Imidazopyridine Synthesis α-HaloketonesEthanol, RefluxIncomplete Cyclization: Add a mild acid catalyst (e.g., p-TsOH) to promote dehydration. Purification: Product may be basic; use a neutral or basic alumina for chromatography if silica causes streaking.
Pyrazinopyridine Synthesis 1,2-Diketones (e.g., Benzil)Acetic Acid, RefluxLow Solubility: Use a co-solvent like DMF or NMP. Competing Pathways: Control temperature to favor the desired cyclization pathway.
Acylation / Sulfonylation Acyl Chlorides, Sulfonyl ChloridesPyridine or TEA, DCM, 0°C to rtDi-acylation: Use exactly 1.0 eq of the acylating agent at low temperature to favor mono-acylation at the more nucleophilic C5-amine.

Conclusion

N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride is more than just a chemical reagent; it is an enabling tool for synthetic innovation. By understanding the distinct reactivity of its functional groups and the necessity of the initial activation step, researchers can efficiently construct diverse and complex molecular frameworks. The protocols and insights provided herein serve as a foundational guide for exploring its application in creating novel pharmaceutical leads, functional materials, and other high-value chemical entities. The key to success lies in methodical optimization based on the robust starting points presented in this guide.

References

  • PubChem. N2,N2-dimethylpyridine-2,5-diamine | C7H11N3 | CID 78642. National Center for Biotechnology Information. [Link]

  • Zhang, R., Lu, M., & Xu, Y. (2025). Synthesis and Properties of N2,N6-Dimethyl-N2,N4,N6,3,5-Pentanitro-2,4,6-Pyridinetriamine. Chinese Journal of Energetic Materials, 33(5), 455-461. [Link]

  • PubChem. N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride | C7H13Cl2N3 | CID 5743413. National Center for Biotechnology Information. [Link]

  • Ishiyama, T., et al. (2010). A novel condensation reaction of carboxylic acids with various non-nucleophilic N-heterocycles and anilides using Boc2O. Tetrahedron, 66(33), 6396-6405. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3733. [Link]

  • Rojas-Lima, S., et al. (2015). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. Molecules, 20(11), 20959-20974. [Link]

  • Mori, A., Kasuga, M., & Takeshita, H. (1986). Condensation Reactions of Halogenated 2,4-, 2,5-, and 2,6-Dimethoxytropones with Guanidine. Kyushu University Institutional Repository. [Link]

  • Organic Chemistry Portal. Synthesis of N-Heterocycles. [Link]

  • Rivera-Chávez, A. M., et al. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 30(19), 4875. [Link]

  • Yamaguchi, T., et al. (2000). A DIAMINE-EXCHANGE REACTION OF DIHYDROPYRAZINES. Heterocycles, 53(7), 1463-1466. [Link]

  • Głowacka, J. E., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. International Journal of Molecular Sciences, 24(13), 10978. [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]

  • Google Patents. US3461100A - Condensation products of aldehydes or ketones with diamines and monoamines.
  • PubChemLite. N2,n2-dimethylpyridine-2,5-diamine (C7H11N3). [Link]

  • NextSDS. N2-methylpyridine-2,5-diamine — Chemical Substance Information. [Link]

  • ResearchGate. ChemInform Abstract: Heterocyclization with Some Heterocyclic Diamines: Synthetic Approaches for Nitrogen Bridgehead Heterocyclic Systems. [Link]

  • Gnanaoli, K., et al. (2021). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. Targets in Heterocyclic Systems, 25, 1-42. [Link]

  • NIST. Pyridine, 2,5-dimethyl-. NIST Chemistry WebBook. [Link]

  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

Sources

Application

Application Note: Experimental Procedures for the Derivatization of N2,N2-Dimethylpyridine-2,5-diamine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Chemical Profiling & Reactivity Causality N2,N2-Dimethylpyridine-2,5-diamine (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Chemical Profiling & Reactivity Causality

N2,N2-Dimethylpyridine-2,5-diamine (CAS: 4928-43-2) is a highly valuable bifunctional building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmacophores[1],[2]. To successfully derivatize this molecule, one must understand the electronic interplay of its functional groups:

  • C2-Dimethylamino Group: This tertiary amine is fully substituted and sterically hindered. However, it acts as a strong electron-donating group (EDG) via resonance, pushing electron density into the pyridine π -system.

  • C5-Primary Amine: Positioned para to the C2-amine, this primary amine is the primary nucleophilic center. Because of the electron-rich nature of the pyridine ring, the C5-amine is highly nucleophilic but simultaneously highly susceptible to air oxidation[1].

  • Causality in Handling: Due to its electron-rich nature, the starting material often darkens upon prolonged exposure to air. Rule of thumb: All derivatization reactions involving this compound must be purged with an inert gas (N 2​ or Argon) to prevent oxidative degradation of the aniline-like amine[2].

This guide details two self-validating, field-proven methodologies for derivatizing the C5-amine: Amide Bond Formation (Acylation) and Reductive Amination (Alkylation) .

Quantitative Reagent Selection

Selecting the correct coupling or reducing agent is critical for maximizing yield and preventing side reactions. The table below summarizes the empirical data driving our protocol choices.

Reagent ClassSpecific ReagentChemoselectivity / AdvantageKnown Limitations / ByproductsSuitability for C5-Amine
Coupling HATU Extremely fast kinetics; high yield for sterically hindered or deactivated acids[3].Can form tetramethylguanidinium byproducts if not pre-activated[4].Optimal (Requires strict pre-activation)
Coupling EDC/HOBt Water-soluble byproducts; easy workup[5].Slower kinetics; prone to racemization without HOBt.Moderate
Reducing NaBH(OAc) 3​ Highly selective for iminium ions over aldehydes; mild[6],[7].Requires slightly acidic to neutral pH (pH 5-7).Optimal
Reducing NaBH 3​ CN Effective at lower pH (pH 3-4); stable in methanol[8].Highly toxic (generates HCN gas upon quenching)[7].Sub-optimal (Safety concerns)

Protocol A: HATU-Mediated Acylation

When synthesizing APIs, attaching a carboxylic acid to the C5-amine via an amide bond is a standard operation. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) due to its superior activation kinetics[3].

Mechanistic Causality: You must pre-activate the carboxylic acid with HATU and the base (DIPEA) before introducing N2,N2-Dimethylpyridine-2,5-diamine. If the primary amine is added simultaneously with HATU, the amine will attack the uronium salt of HATU directly, forming an unreactive tetramethylguanidinium byproduct, permanently capping your starting material[4].

Workflow Start N2,N2-Dimethylpyridine-2,5-diamine (Starting Material) Decision Target Derivative Type Start->Decision Amide Amide Bond Formation (Acylation) Decision->Amide Carboxylic Acid Amine Secondary/Tertiary Amine (Alkylation) Decision->Amine Aldehyde/Ketone HATU HATU / DIPEA / DMF Pre-activate Acid 15 min Amide->HATU RedAm Aldehyde / NaBH(OAc)3 DCE / RT Amine->RedAm Prod1 C5-Amide Derivative HATU->Prod1 Prod2 C5-Alkylamine Derivative RedAm->Prod2

Workflow for the targeted derivatization of N2,N2-Dimethylpyridine-2,5-diamine.

Step-by-Step Methodology (1.0 mmol scale)
  • Preparation: Flame-dry a 25 mL round-bottom flask. Purge with N 2​ .

  • Pre-Activation: Add your target Carboxylic Acid (1.1 mmol, 1.1 eq) and HATU (1.2 mmol, 1.2 eq) to the flask. Dissolve in anhydrous DMF (5.0 mL)[3].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq) dropwise. The solution will typically turn yellow. Stir at room temperature for exactly 15 to 20 minutes to ensure complete formation of the OAt-active ester[4].

  • Amine Introduction: Add N2,N2-Dimethylpyridine-2,5-diamine (1.0 mmol, 1.0 eq) in a single portion.

  • Reaction: Stir under N 2​ at room temperature for 2–6 hours. Monitor via LC-MS or TLC until the primary amine is consumed.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO 3​ (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers heavily with brine (5 x 15 mL) to remove residual DMF and tetramethylurea[3].

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Chemoselective Reductive Amination

To convert the C5-primary amine into a secondary amine, reductive amination is the premier choice. We utilize Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) over standard NaBH 4​ .

Mechanistic Causality: NaBH(OAc) 3​ is a mild reducing agent that is sterically hindered and electronically deactivated by its three acetate groups. It is entirely chemoselective: it reduces the transient, highly electrophilic iminium ion intermediate rapidly, but reacts sluggishly with the starting unactivated aldehyde[6],[7]. This prevents the wasteful reduction of your aldehyde into an alcohol.

Mechanism Amine C5-Primary Amine (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Addition Aldehyde Aldehyde (Electrophile) Aldehyde->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O Product Secondary Amine (Product) Iminium->Product NaBH(OAc)3 Reduction

Mechanistic pathway of the chemoselective reductive amination at the C5 position.

Step-by-Step Methodology (1.0 mmol scale)
  • Imine Formation: In a 25 mL round-bottom flask under N 2​ , dissolve N2,N2-Dimethylpyridine-2,5-diamine (1.0 mmol, 1.0 eq) and the target Aldehyde (1.05 mmol, 1.05 eq) in anhydrous 1,2-Dichloroethane (DCE) (10 mL)[7].

  • Acid Catalysis (Optional but Recommended): Add Glacial Acetic Acid (1.0 mmol, 1.0 eq). The mild acid protonates the carbonyl oxygen, accelerating hemiaminal formation, and subsequently protonates the hydroxyl group to facilitate water loss, driving iminium ion formation[6].

  • Equilibration: Stir the mixture at room temperature for 1–2 hours to allow the iminium equilibrium to establish.

  • Reduction: Add NaBH(OAc) 3​ (1.5 mmol, 1.5 eq) portion-wise over 5 minutes to control any mild exotherm[7].

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via LC-MS.

  • Workup: Quench the reaction carefully with 1N NaOH or saturated aqueous NaHCO 3​ (15 mL) to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (DCM) (3 x 15 mL).

  • Isolation: Wash the combined organics with brine, dry over Na 2​ SO 4​ , filter, and concentrate. Purify via flash chromatography (often requiring a basic modifier like 1% Et 3​ N in the eluent due to the secondary amine product).

Sources

Technical Notes & Optimization

Troubleshooting

"troubleshooting the synthesis of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride"

Welcome to the Technical Support Center for the Synthesis of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride . As a Senior Application Scientist, I have designed this portal to address the critical mechanistic bottle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Synthesis of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride .

As a Senior Application Scientist, I have designed this portal to address the critical mechanistic bottlenecks, handling sensitivities, and isolation challenges associated with this highly electron-rich heteroaromatic compound. This guide is structured to provide diagnostic overviews, quantitative parameters, troubleshooting FAQs, and self-validating protocols.

I. Diagnostic Overview & Synthetic Workflow

The synthesis of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride is a rigorous three-step process. It begins with a nucleophilic aromatic substitution (SNAr), followed by a highly air-sensitive catalytic reduction, and concludes with an anhydrous salt precipitation.

Synthesis SM 2-Chloro-5-nitropyridine (Starting Material) Step1 SNAr Reaction Dimethylamine, K2CO3 SM->Step1 Int N,N-Dimethyl-5-nitropyridin-2-amine (Intermediate) Step1->Int Step2 Catalytic Reduction H2, 10% Pd/C Int->Step2 FB N2,N2-Dimethylpyridine-2,5-diamine (Air-Sensitive Free Base) Step2->FB Step3 Salt Formation Anhydrous HCl (>3 eq) FB->Step3 Prod N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride Step3->Prod

Figure 1: Three-step synthetic workflow for N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride.

II. Quantitative Parameters & Stoichiometry

To ensure reproducibility, all reagent equivalents and critical process parameters must be strictly controlled. Deviations in stoichiometry—particularly in the final salt formation—will lead to incomplete protonation and unfilterable products.

StepReagent / IntermediateEq.Key ParameterExpected YieldTroubleshooting Marker
1 2-Chloro-5-nitropyridine1.0ElectrophileN/AUnreacted SM on TLC (Rf ~0.6)
1 Dimethylamine (40% aq)3.0Nucleophile85–95%Pressure loss / Low conversion
2 10% Pd/C (50% wet)0.1CatalystN/ASluggish H₂ uptake
2 N2,N2-Dimethylpyridine-2,5-diamine1.0Free Base>90%Dark purple/black color (Oxidation)
3 HCl (4M in Dioxane)4.0Acid80–90%Gummy residue instead of crystals

III. Troubleshooting Guides & FAQs

Q1: My SNAr reaction to form N,N-dimethyl-5-nitropyridin-2-amine is stalling at 50% conversion. Adding more dimethylamine doesn't help. Why? A1: Dimethylamine is a gas at room temperature (bp 7 °C) and is highly volatile. If you are running this in a standard round-bottom flask with a reflux condenser, the nucleophile is escaping into the exhaust before it can react. Causality & Solution: The strong electron-withdrawing nature of the C5-nitro group heavily activates the C2-position for nucleophilic attack [1], but the nucleophile must remain in solution. Conduct the reaction in a sealed pressure tube or autoclave. Alternatively, use DMF as both the solvent and the dimethylamine source under reflux conditions, which generates the amine in situ via thermal degradation.

Q2: During the reduction step, the reaction mixture turns from yellow to a dark, opaque purple/black. Is the Pd/C catalyst degrading? A2: The color change is not catalyst degradation; it is the rapid oxidation of your product. N2,N2-dimethylpyridine-2,5-diamine is a highly electron-rich heteroaromatic diamine. The two electron-donating amino groups significantly lower the oxidation potential of the pyridine ring, making it exquisitely sensitive to atmospheric oxygen. It rapidly oxidizes to dark quinonoid/azo polymeric species [2]. Causality & Solution: You must strictly exclude oxygen. Degas your solvents by sparging with argon for 30 minutes prior to use. Filter the Pd/C catalyst under a blanket of argon (using a Schlenk frit or an inverted funnel with positive Ar flow), and proceed immediately to the salt formation step.

Q3: I am trying to isolate the trihydrochloride salt, but I keep getting a sticky, hygroscopic syrup instead of a filterable powder. How do I fix this? A3: This is a classic issue of hygroscopic deliquescence. The trihydrochloride salt [3] contains three protonated nitrogen centers, making the crystal lattice highly polar and desperate for water. If you used aqueous concentrated HCl (37%) or non-anhydrous solvents, the water prevents crystallization. Causality & Solution: Switch to strictly anhydrous conditions. Dissolve the free base in anhydrous diethyl ether or THF, and add >3.5 equivalents of anhydrous HCl in dioxane (4M). The trihydrochloride will crash out immediately as a crisp, white-to-off-white powder.

Q4: How do I verify that I have the trihydrochloride and not the mono- or dihydrochloride? A4: The basicity of the three nitrogens differs (C5-amino > C2-dimethylamino > pyridine nitrogen). To ensure tri-protonation, a large excess of strong acid is required. Causality & Solution: Verification is best done via elemental analysis (CHN/Cl ratio). In 1 H-NMR (in D₂O or DMSO- d6​ ), the chemical shifts of the pyridine ring protons will be significantly further downfield for the tri-salt compared to the mono- or di-salt due to the complete removal of electron density from the aromatic ring.

IV. Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Protocol 1: SNAr Synthesis of N,N-Dimethyl-5-nitropyridin-2-amine
  • Setup: In a heavy-walled pressure tube equipped with a magnetic stir bar, dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous DMF (0.5 M).

  • Reagent Addition: Add K₂CO₃ (2.0 eq) followed by a 40% aqueous solution of dimethylamine (3.0 eq).

  • Reaction: Seal the tube tightly. Heat the vigorously stirring mixture to 80 °C for 12 hours.

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6, UV active) must completely disappear, replaced by a bright yellow spot (Rf ~0.4). The reaction mixture will turn deep yellow.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield a yellow solid.

Protocol 2: Catalytic Hydrogenation to N2,N2-Dimethylpyridine-2,5-diamine
  • Preparation: Dissolve the intermediate from Protocol 1 in anhydrous MeOH (0.2 M). Degas the solution by sparging with Argon for 15 minutes.

  • Catalyst Addition: Under a continuous Argon blanket, carefully add 10% Pd/C (0.1 eq, 50% wet).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously for 4–6 hours.

  • Self-Validation Check: H₂ uptake will cease. The bright yellow color will fade to a pale, almost colorless solution. Critical Check: If the solution turns dark purple/black, air has breached the system and the batch is compromised.

Protocol 3: Anhydrous Trihydrochloride Salt Formation
  • Filtration: Filter the Pd/C over a pad of Celite strictly under an Argon atmosphere.

  • Acidification: Directly collect the filtrate into a receiving flask pre-charged with 4.0 equivalents of 4M HCl in anhydrous dioxane, stirring at 0 °C.

  • Self-Validation Check: A crisp, off-white precipitate should form immediately upon contact with the acid. If an oil forms, the system is wet; add anhydrous diethyl ether to force crystallization.

  • Isolation: Isolate by vacuum filtration under a stream of nitrogen. Wash the filter cake with cold anhydrous ether. Store the highly hygroscopic N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride in a vacuum desiccator over P₂O₅.

V. References

  • Title: A simple synthesis of aminopyridines: use of amides as amine source - SciELO Source: SciELO URL:

  • Title: 2,5-Diaminopyridine | 4318-76-7 - ChemicalBook Source: ChemicalBook URL:

  • Title: N2,N2-DiMethylpyridine-2,5-diaMine hydrochloride — Chemical Substance Information Source: NextSDS URL:

Optimization

Technical Support Center: Synthesis of N2,N2-Dimethylpyridine-2,5-diamine

Welcome to the dedicated technical support resource for the synthesis of N2,N2-Dimethylpyridine-2,5-diamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of N2,N2-Dimethylpyridine-2,5-diamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to equip you with the expertise to optimize your reaction outcomes, ensuring both high yield and purity.

Introduction to the Synthesis of N2,N2-Dimethylpyridine-2,5-diamine

N2,N2-Dimethylpyridine-2,5-diamine is a valuable building block in medicinal chemistry and materials science. Its synthesis is most commonly and efficiently achieved through a two-step process starting from 2-chloro-5-nitropyridine. This method is generally favored due to the commercial availability of the starting material and the relatively straightforward reaction sequence.

The synthesis proceeds as follows:

  • Nucleophilic Aromatic Substitution (SNAr): 2-chloro-5-nitropyridine is reacted with dimethylamine to selectively replace the chlorine atom, yielding the intermediate, 2-(dimethylamino)-5-nitropyridine. The nitro group at the 5-position is crucial as it activates the 2-position for nucleophilic attack.

  • Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to a primary amine, affording the final product, N2,N2-Dimethylpyridine-2,5-diamine.

This guide will address potential pitfalls and side reactions in both of these critical steps.

Visualizing the Synthetic Pathway

Synthesis_of_N2_N2_Dimethylpyridine_2_5_diamine start 2-chloro-5-nitropyridine intermediate 2-(dimethylamino)-5-nitropyridine start->intermediate Dimethylamine (gas or solution) Base (e.g., K2CO3), Solvent (e.g., EtOH) product N2,N2-Dimethylpyridine-2,5-diamine intermediate->product Reducing Agent (e.g., SnCl2·2H2O/HCl or H2/Pd/C) Solvent (e.g., EtOH, EtOAc) Troubleshooting_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Reduction cluster_workup Workup & Purification a1 Low Conversion a2 Check Dimethylamine Activity & Amount a1->a2 a3 Check Base Stoichiometry a1->a3 a4 Increase Temperature a1->a4 b1 Incomplete Reaction b2 Check Reducing Agent Activity & Stoichiometry b1->b2 b3 Optimize Hydrogenation Conditions b1->b3 c1 Multiple Byproducts c2 Increase Reaction Time/ Reagent Amount c1->c2 c3 Change Reduction Method c1->c3 d1 Low Isolated Yield d2 Ensure Aqueous Layer is Basic (pH>10) d1->d2 d3 Use Base in Column Chromatography d1->d3 e1 Product Degradation e2 Store Under Inert Atmosphere & Protect from Light e1->e2 e3 Convert to HCl Salt for Stability e1->e3 start Problem Encountered start->a1 start->b1 start->c1 start->d1 start->e1

Troubleshooting

"N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride handling and storage best practices"

Technical Support Center: N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with N2,N2-Dimethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride. It is designed to offer practical, field-proven insights into its handling, storage, and application, with a focus on troubleshooting common experimental challenges.

Section 1: Core Compound Properties and Safety

N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride is a pyridine-based organic compound.[1] As a trihydrochloride salt, it exhibits increased solubility in aqueous solutions compared to its free base form. The presence of two amine groups and a pyridine ring makes it a versatile building block in medicinal chemistry and materials science.[2] However, these functional groups also necessitate specific handling and storage considerations to prevent degradation and ensure experimental reproducibility.

Chemical and Physical Properties
PropertyValueSource
CAS Number 1713160-90-7[3]
Molecular Formula C₇H₁₁N₃ · 3HCl[3]
Molecular Weight 246.57 g/mol [3]
Appearance Solid (Form may vary by supplier)
Solubility Soluble in water. Sparingly soluble in some organic solvents; solubility is pH-dependent.[4]
Safety and Hazard Information

This compound is considered hazardous and should be handled with care.[5]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6] Work in a well-ventilated area or a chemical fume hood.[6]

Section 2: Handling and Storage Best Practices

Proper handling and storage are critical to maintaining the integrity of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride.

Storage
  • Hygroscopicity: As a hydrochloride salt, this compound is likely hygroscopic.[6] Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] The use of a desiccator is recommended for long-term storage.

  • Incompatibilities: Avoid storage with strong oxidizing agents and strong bases.[7] Contact with strong bases will deprotonate the hydrochloride salt, liberating the free base which may be less stable.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidation of the amine groups.

Handling
  • Weighing and Dispensing: Due to its potential to be hygroscopic and its hazardous nature, weigh the compound in a fume hood. Avoid generating dust.[6]

  • Solution Preparation: When preparing aqueous solutions, be aware that the dissolution of the trihydrochloride salt will result in an acidic solution. If the experimental conditions require a neutral or basic pH, the solution will need to be carefully neutralized or buffered.

Section 3: Troubleshooting Guide and FAQs

This section addresses common issues encountered during the use of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride in experimental settings.

Solubility and Dissolution Issues

Q1: My N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride is not dissolving in my organic solvent.

  • A1: Explanation and Troubleshooting:

    • Polarity: As a trihydrochloride salt, this compound is highly polar and will have limited solubility in non-polar organic solvents.

    • Troubleshooting Steps:

      • Solvent Choice: Switch to a more polar organic solvent such as DMSO or DMF.[8]

      • Aqueous Solutions: If compatible with your reaction, dissolve the compound in water or an aqueous buffer first.[9]

      • Free Base Conversion: For reactions requiring anhydrous organic solvents, you may need to convert the salt to its free base form. This typically involves dissolving the salt in an aqueous solution, adjusting the pH to be basic (e.g., with sodium bicarbonate or a mild base), and then extracting the free base with an organic solvent like ethyl acetate. Note that the free base may be less stable and more prone to oxidation.

Q2: The compound precipitated out of my buffered solution when I adjusted the pH.

  • A2: Explanation and Troubleshooting:

    • Isoelectric Point: Like many amine-containing compounds, the solubility of N2,N2-Dimethylpyridine-2,5-diamine is pH-dependent. At its isoelectric point, the net charge of the molecule is zero, and its aqueous solubility is at a minimum.

    • Troubleshooting Steps:

      • pH Adjustment: Carefully adjust the pH of your solution away from the isoelectric point. For this compound, solubility will be higher at acidic pHs (as the salt) and potentially at very high pHs (as the free base).

      • Co-solvents: The addition of a co-solvent like DMSO or ethanol may help to keep the compound in solution over a wider pH range.[8]

Reaction-Related Problems

Q3: My reaction mixture turned a dark color (e.g., brown or black) after adding N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride.

  • A3: Explanation and Troubleshooting:

    • Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. This can be accelerated by the presence of air (oxygen), metal catalysts, or oxidizing agents.

    • Troubleshooting Steps:

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (argon or nitrogen) to exclude oxygen.

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

      • Antioxidants: In some cases, a small amount of an antioxidant may be added, but this must be compatible with your reaction chemistry.

      • Reagent Purity: Ensure the purity of your starting material. Older batches may have already started to oxidize.

Q4: My reaction is not proceeding as expected, and I suspect the amine is not reactive enough.

  • A4: Explanation and Troubleshooting:

    • Protonation: In its trihydrochloride form, the nitrogen atoms are protonated. This makes them poor nucleophiles. For reactions where the amine needs to act as a nucleophile (e.g., amide coupling, nucleophilic aromatic substitution), the free amine is required.

    • Troubleshooting Steps:

      • Addition of a Base: Add a non-nucleophilic base to your reaction mixture to deprotonate the amine in situ. The choice of base will depend on your reaction conditions. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. You will need at least three equivalents of base to neutralize the trihydrochloride.

      • Prior Free-Basing: As mentioned in A1, you can convert the salt to the free base before adding it to your reaction.

Experimental Workflow Diagram

Troubleshooting_Workflow Troubleshooting N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride Issues cluster_dissolution Dissolution Problems cluster_reaction Reaction Problems Start_Dissolve Attempting to Dissolve Compound Check_Solvent Insoluble in Organic Solvent? Start_Dissolve->Check_Solvent Use_Polar_Solvent Action: Use Polar Solvent (DMSO, DMF) Check_Solvent->Use_Polar_Solvent Yes Precipitation Precipitation on pH Adjustment? Check_Solvent->Precipitation No Use_Polar_Solvent->Precipitation Use_Aqueous Action: Use Aqueous Solution Use_Aqueous->Precipitation Free_Base Action: Convert to Free Base Free_Base->Precipitation Adjust_pH Action: Adjust pH away from pI Precipitation->Adjust_pH Yes Start_Reaction Starting the Reaction Precipitation->Start_Reaction No Add_Cosolvent Action: Add Co-solvent Adjust_pH->Add_Cosolvent Add_Cosolvent->Start_Reaction Color_Change Dark Color Change? Start_Reaction->Color_Change Inert_Atmosphere Action: Use Inert Atmosphere & Degassed Solvents Color_Change->Inert_Atmosphere Yes No_Reaction No or Slow Reaction? Color_Change->No_Reaction No Check_Purity Action: Check Reagent Purity Inert_Atmosphere->Check_Purity Check_Purity->No_Reaction Add_Base Action: Add Non-Nucleophilic Base (e.g., TEA, DIPEA) No_Reaction->Add_Base Yes Reaction_Success Reaction Proceeds No_Reaction->Reaction_Success No Prior_Free_Base Action: Use Pre-Formed Free Base Add_Base->Prior_Free_Base Prior_Free_Base->Reaction_Success

Caption: A decision-making workflow for troubleshooting common issues.

Section 4: Experimental Protocols

Protocol for Preparing a Stock Solution

This protocol outlines the preparation of a 100 mM aqueous stock solution.

  • Preparation: In a chemical fume hood, weigh out 24.66 mg of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride.

  • Dissolution: Add the solid to a 1.0 mL volumetric flask.

  • Solubilization: Add approximately 0.8 mL of deionized water and gently swirl to dissolve the solid. The solution will be acidic.

  • Final Volume: Once fully dissolved, bring the final volume to 1.0 mL with deionized water.

  • Storage: Store the stock solution at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C. Note that repeated freeze-thaw cycles should be avoided.

Protocol for In Situ Free-Basing for a Coupling Reaction

This protocol provides a general method for using the compound in a reaction where the nucleophilic amine is required.

  • Reaction Setup: To a dry reaction flask under an inert atmosphere (argon or nitrogen), add your electrophile and any necessary catalyst and anhydrous solvent.

  • Addition of Amine: Add N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride (1.0 equivalent) to the reaction mixture.

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (at least 3.0 equivalents) dropwise to the stirred reaction mixture. The base will neutralize the hydrochloride salts, liberating the free diamine.

  • Reaction Progression: Allow the reaction to proceed according to your established protocol. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

Section 5: References

  • Zhang, R., Lu, M., & Xu, Y. (2025). Synthesis and Properties of N2,N6-Dimethyl-N2,N4,N6,3,5-Pentanitro-2,4,6-Pyridinetriamine. Chinese Journal of Energetic Materials, 33(5), 455-461. Retrieved from [Link]

  • PubChem. (n.d.). N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). N2,N2-dimethylpyridine-2,5-diamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, D. R., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. Retrieved from [Link]

  • Mooring, S. R., et al. (2019). Synthesis and evaluation of 2,5-diamino and 2,5-dianilinomethyl pyridine analogues as potential CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 29(2), 231-235. Retrieved from [Link]

  • NextSDS. (n.d.). N2-Methylpyridine-2,5-diamine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Srisawat, P., et al. (2022). 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 27(13), 4200. Retrieved from [Link]

  • Aslam, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6146. Retrieved from [Link]

  • NextSDS. (n.d.). N2,N2-dimethylpyridine-2,5-diamine — Chemical Substance Information. Retrieved from [Link]

  • Patel, M. K., et al. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(1), 74-78. Retrieved from [Link]

  • BuyChemJapan. (n.d.). N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride Building Blocks. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). N2,n2-dimethylpyridine-2,5-diamine (C7H11N3). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up Synthesis of N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride (CAS: 1713160-90-7) .

Below, you will find a process overview, targeted troubleshooting FAQs, and self-validating protocols that address the mechanistic and physical challenges of this three-step synthetic workflow.

Process Overview & Workflow

The synthesis of the target trihydrochloride salt requires three distinct phases: Nucleophilic Aromatic Substitution (SNAr), Catalytic Hydrogenation, and Anhydrous Salt Formation.

SynthesisRoute Step1 2-Chloro-5-nitropyridine (CAS: 4548-45-2) Step2 N,N-Dimethyl-5-nitropyridin-2-amine (CAS: 2554-75-8) Step1->Step2 Dimethylamine (aq) SNAr / Exotherm Control Step3 N2,N2-Dimethylpyridine-2,5-diamine (CAS: 4928-43-2) Step2->Step3 H2, Pd/C Reduction / O2 Exclusion Step4 N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride (CAS: 1713160-90-7) Step3->Step4 Anhydrous HCl in Dioxane Complete Protonation

Fig 1: Three-step synthetic workflow for N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride.

Troubleshooting Guides & FAQs

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Q: How do we mitigate thermal runaway during the reaction of 2-chloro-5-nitropyridine with dimethylamine at a multi-kilogram scale?

Causality: The nitro group at the 5-position strongly withdraws electron density via resonance, highly activating the 2-position chloride for nucleophilic attack. This makes the SNAr reaction exceptionally rapid and highly exothermic [1]. If dimethylamine is added too quickly, the sudden heat spike can lead to solvent boil-off, pressure buildup, and the formation of symmetric bis-pyridine impurities.

Standard Protocol:

  • Preparation: Charge the reactor with 2-chloro-5-nitropyridine (1.0 eq) and a sustainable, high-heat-capacity aprotic solvent such as 2-MeTHF [2].

  • Temperature Control: Chill the reaction vessel to an internal temperature of 0–5 °C.

  • Controlled Dosing: Add 40% aqueous dimethylamine (2.5 eq) dropwise over 2 to 3 hours. Self-Validation Check: The dosing rate must be dynamically linked to the internal thermocouple to ensure the temperature never exceeds 15 °C.

  • Maturation: Allow the mixture to warm to room temperature and stir for 4 hours. Confirm >99% conversion via HPLC before proceeding.

  • Workup: Phase separate, wash the organic layer with brine to remove residual amine, dry over Na₂SO₄, and concentrate to yield intermediate N,N-dimethyl-5-nitropyridin-2-amine.

Phase 2: Nitro Reduction

Q: Our free base product degrades and turns dark brown/black during the filtration and workup of the reduction step. What causes this, and how can we prevent it?

Causality: The reduced product, N2,N2-dimethylpyridine-2,5-diamine, is an extremely electron-rich heteroaromatic system due to the presence of two strongly electron-donating groups (the primary and tertiary amines). This renders the pyridine ring highly susceptible to rapid auto-oxidation in the presence of atmospheric oxygen, leading to the formation of highly colored polymeric degradation products and azoxy species.

Standard Protocol:

  • Reaction Setup: Charge a pressure reactor with N,N-dimethyl-5-nitropyridin-2-amine (1.0 eq), 10% Pd/C catalyst (0.05 eq), and thoroughly degassed methanol.

  • Inerting: Purge the reactor with N₂ (3x), followed by H₂ (3x) to ensure absolute oxygen removal.

  • Hydrogenation: Pressurize with H₂ to 3 bar and stir at 25 °C. Self-Validation Check: Monitor the mass flow controller; the reaction is complete when hydrogen uptake ceases (typically 4–6 hours).

  • Anaerobic Workup (Critical): Purge the reactor with N₂. Filter the catalyst through a Celite pad enclosed in a strict N₂-blanketed filter press. Do not expose the filtrate to ambient air at any point.

  • Progression: Proceed immediately to the salt formation step using the degassed filtrate.

Phase 3: Trihydrochloride Salt Formation & Crystallization

Q: We are observing inconsistent stoichiometry, obtaining mixtures of dihydrochloride and trihydrochloride salts. How do we ensure complete conversion to the exact trihydrochloride salt?

Causality: The free base possesses three basic nitrogen centers. While the primary and tertiary amines protonate readily, the pyridine nitrogen is significantly less basic (pKa ~5.2). Once the two exocyclic amines are protonated, their positive charges exert a strong electron-withdrawing inductive effect, drastically lowering the basicity of the remaining pyridine nitrogen. Aqueous HCl is insufficient to fully protonate the molecule due to the leveling effect of water. To force complete trihydrochloride formation [3], you must utilize anhydrous conditions in a low-dielectric solvent to drive the precipitation of the fully protonated species.

Standard Protocol:

  • Solvent Exchange: Concentrate the methanolic free base solution under vacuum and immediately redissolve the crude N2,N2-dimethylpyridine-2,5-diamine in anhydrous 1,4-dioxane under N₂.

  • Cooling: Chill the solution to 5 °C to maximize crystallization yield.

  • Acidification: Slowly add 4M anhydrous HCl in dioxane (4.0 eq). A thick, off-white precipitate will form immediately. Self-Validation Check: Ensure the pH of an aliquot (wetted with water) reads < 1.0.

  • Crystallization: Stir the slurry for 1 hour at 0–5 °C to ensure complete thermodynamic crystallization of the trihydrochloride salt.

  • Isolation: Filter the solid under N₂, wash with cold anhydrous diethyl ether to remove residual HCl and dioxane, and dry under vacuum at 40 °C.

Quantitative Process Parameters

To ensure reproducibility across batches, adhere to the following validated metrics during scale-up:

StepIntermediate / ProductTarget YieldTarget Purity (HPLC)Critical Control Parameter (CCP)
1 N,N-Dimethyl-5-nitropyridin-2-amine> 92%> 98.5%Dosing rate / Internal Temp < 15 °C
2 N2,N2-Dimethylpyridine-2,5-diamine> 88%> 97.0%Strict O₂ exclusion during filtration
3 Trihydrochloride Salt> 95%> 99.5%Anhydrous conditions, > 3.0 eq HCl

References

  • US10696668B2 - Acid addition salts of piperazine derivatives (Details the SNAr reaction parameters for 2-chloro-5-nitropyridine).
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives (Guidelines for replacing DMF with greener solvents in SNAr).
  • WO2024059559A1 - Isothiazolylcarboxamide compounds and their use in therapy (Demonstrates the isolation and utilization of N2,N2-dimethylpyridine-2,5-diamine trihydrochloride).
Troubleshooting

"degradation pathways of N2,N2-Dimethylpyridine-2,5-diamine under experimental conditions"

Welcome to the Technical Support Center for N2,N2-Dimethylpyridine-2,5-diamine (CAS: 4928-43-2). This guide is engineered for researchers, synthetic chemists, and drug development professionals who utilize this electron-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N2,N2-Dimethylpyridine-2,5-diamine (CAS: 4928-43-2). This guide is engineered for researchers, synthetic chemists, and drug development professionals who utilize this electron-rich aminopyridine as a primary intermediate in cross-coupling reactions, kinase inhibitor synthesis, or dye chemistry.

Due to its specific electronic structure, this compound is highly susceptible to oxidative and hydrolytic degradation. The following troubleshooting guides, data matrices, and self-validating protocols are designed to help you bypass these failure modes and ensure experimental reproducibility.

Part 1: Troubleshooting Guides & FAQs

Q1: Why did my stock solution of N2,N2-Dimethylpyridine-2,5-diamine turn dark brown/black overnight? Root Cause & Causality: This is a classic symptom of auto-oxidation. The pyridine ring is typically electron-deficient, but the presence of a dimethylamino group at the C2 position and a primary amine at the C5 position strongly donates electron density into the ring via resonance. This significantly lowers the oxidation potential of the molecule[1]. When exposed to ambient oxygen, the C5 primary amine readily loses electrons to form a highly reactive quinonediimine intermediate. If no external nucleophile is present to trap this intermediate, it undergoes self-condensation to form trinuclear Bandrowski's base-like structures, resulting in black, tarry polymeric degradation products[2].

Q2: During Buchwald-Hartwig cross-coupling, I am observing a high percentage of tarry byproducts and low yield. How can I prevent this? Root Cause & Causality: Palladium-catalyzed cross-coupling requires strong basic conditions (e.g., NaOtBu or Cs2CO3). Alkaline environments deprotonate the amines, pushing the equilibrium toward the highly reactive free-base form, which accelerates oxidative degradation if even trace amounts of oxygen are present[3]. Solution: You must decouple the free-basing step from the storage step. Store the compound as a dihydrochloride salt[4], and only generate the free base in situ within a rigorously degassed, inert atmosphere where the active Pd-complex and coupling partner are already present to immediately trap the intermediate.

Q3: How do aqueous conditions affect the degradation profile? Root Cause & Causality: If the quinonediimine intermediate forms in the presence of water (and in the absence of a stronger nucleophile), water will attack the imine bonds. This hydrolytic degradation cleaves the nitrogen groups, leading to the formation of soluble yellow/orange pyridinediones. All reactions involving the free base must be strictly anhydrous.

Part 2: Quantitative Data & Stability Metrics

Understanding the kinetic triggers of degradation allows for precise environmental control. Below are the summarized stability metrics and degradation pathways for N2,N2-Dimethylpyridine-2,5-diamine.

Table 1: Degradation Pathways and Triggers

Degradation PathwayPrimary TriggerMechanistic CauseVisual Indicator
Auto-oxidation Ambient O2​ , Alkaline pHLowered oxidation potential due to electron-donating aminesSolution turns pink, then dark brown/black
Hydrolysis Aqueous conditionsNucleophilic attack of H2​O on quinonediimine intermediateFormation of soluble yellow/orange byproducts
Polymerization High concentration, O2​ Self-coupling of quinonediimine into Bandrowski's base analogsInsoluble black tar/precipitate
Photodegradation UV Light exposureRadical initiation leading to N-dealkylation or ring cleavageGradual yellowing of solid powder

Table 2: Comparative Stability Matrix

Chemical StateEnvironmental ConditionEstimated Half-LifeRecommended Action
Free Base (Solid)Ambient Air, 25°C< 48 hoursStore under Argon at -20°C in amber vials
Free Base (Solution)Aerobic, pH > 8< 1 hourDegas solvents, prepare fresh immediately
Dihydrochloride SaltAmbient Air, 25°C> 6 monthsPreferred storage form
Free Base (Solution)Anaerobic, pH 7~ 24 hoursUse immediately after preparation

Part 3: Mechanistic & Workflow Visualizations

G A N2,N2-Dimethylpyridine- 2,5-diamine (Free Base) B Auto-oxidation (O2) Alkaline pH A->B C Quinonediimine Intermediate B->C D Hydrolysis (H2O) C->D F Self-Coupling (No Nucleophile) C->F E Pyridinedione (Degradant) D->E G Polymeric Tars (Bandrowski's Base analogs) F->G

Fig 1: Oxidative degradation pathway of N2,N2-Dimethylpyridine-2,5-diamine.

G S1 1. Salt Conversion (Store as Dihydrochloride) S2 2. Solvent Degassing (Freeze-Pump-Thaw) S1->S2 S3 3. Base Addition (Inert Atmosphere) S2->S3 S4 4. Cross-Coupling (Buchwald-Hartwig) S3->S4 S5 5. Quench & Workup (Acidic/Reducing) S4->S5

Fig 2: Optimized anaerobic workflow for handling reactive aminopyridines.

Part 4: Self-Validating Experimental Protocols

Protocol A: Anaerobic Preparation and Storage (Salt Conversion)

To prevent auto-oxidation during storage, the free base must be converted to a dihydrochloride salt[4]. Protonating the nitrogen centers removes their electron-donating capability, artificially raising the oxidation potential and stabilizing the molecule.

  • Dissolution : Dissolve 1.0 eq of N2,N2-Dimethylpyridine-2,5-diamine (free base) in anhydrous diethyl ether under an Argon atmosphere.

  • Acidification : Dropwise, add 2.1 eq of anhydrous HCl in dioxane at 0°C.

  • Validation Check : A rapid formation of an off-white/pale precipitate must occur. If the precipitate is dark brown, the starting material was already oxidized and the batch must be discarded.

  • Isolation : Filter the precipitate under a stream of Argon, wash with cold diethyl ether, and dry under high vacuum. Store at -20°C in an amber vial.

Protocol B: Buchwald-Hartwig Cross-Coupling (In Situ Freebasing)

This protocol ensures the reactive free base is only generated when the catalytic cycle is ready to consume it, preventing polymerization[3].

  • Catalyst Activation : In a Schlenk flask, combine Pd2(dba)3 (0.02 eq) and XPhos (0.04 eq) in toluene.

  • Solvent Degassing : Subject the mixture to three freeze-pump-thaw cycles.

  • Validation Check : During the final thaw cycle under vacuum, the absolute cessation of micro-bubbles indicates complete removal of dissolved oxygen. Do not proceed if bubbling persists.

  • Reagent Addition : Backfill with Argon. Add the aryl halide (1.0 eq) and the N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride salt (1.2 eq).

  • In Situ Freebasing : Under a strong counter-flow of Argon, add Sodium tert-butoxide (NaOtBu) (3.5 eq). Causality: 2.0 eq of the base neutralizes the hydrochloride salt, while 1.5 eq drives the cross-coupling mechanism.

  • Reaction : Seal the flask and heat to 90°C for 4 hours.

  • Quench : Cool to room temperature and quench immediately with degassed aqueous NH4Cl to protonate any unreacted aminopyridine, rendering it safe for aerobic workup.

References

  • Novel Multifunctional Polymers from Aromatic Diamines by Oxidative Polymerizations | Chemical Reviews - ACS Publications.[Link]

  • Current Trends in the Chemistry of Permanent Hair Dyeing | Chemical Reviews - ACS Publications.[Link]

  • Engineering Redox Activity in Conjugated Microporous Polytriphenylamine Networks Using Pyridyl Building Blocks toward Efficient Supercapacitors - PubMed.[Link]

Sources

Optimization

Technical Support Center: Analytical Method Validation for N2,N2-Dimethylpyridine-2,5-diamine and its Impurities

Welcome to the technical support center for the analytical method validation of N2,N2-Dimethylpyridine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical method validation of N2,N2-Dimethylpyridine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experiments.

Introduction

N2,N2-Dimethylpyridine-2,5-diamine is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis.[1][2] The validation of analytical methods for this compound and its impurities is a critical step in ensuring the quality, safety, and efficacy of any resulting product. This process demonstrates that the analytical procedure is suitable for its intended purpose.[3][4]

This guide will address common challenges encountered during method validation, drawing on established scientific principles and regulatory expectations, primarily those outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline.[3][4]

Frequently Asked Questions (FAQs)

Method Development & Optimization

Q1: What is the best initial approach for developing an HPLC method for N2,N2-Dimethylpyridine-2,5-diamine and its potential impurities?

A1: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a robust starting point for aromatic amines like N2,N2-Dimethylpyridine-2,5-diamine.[5][6][7]

  • Column Selection: Begin with a C18 column, which is a versatile stationary phase for separating moderately polar to non-polar compounds.[5][6][7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended.[5][6][7] The buffer's pH should be carefully selected to ensure the analyte is in a consistent ionization state, which is crucial for reproducible retention times.

  • Detection: UV detection is a common and effective choice for aromatic compounds. The detection wavelength should be set at the maximum absorbance of N2,N2-Dimethylpyridine-2,5-diamine to ensure high sensitivity.

Q2: I am observing poor peak shape (fronting or tailing) for the main analyte peak. What are the likely causes and how can I fix it?

A2: Poor peak shape is a common issue in HPLC and can be caused by several factors.[8][9][10][11]

  • Peak Tailing: This is often due to secondary interactions between the basic amine groups of your analyte and residual silanol groups on the silica-based column packing.[8]

    • Troubleshooting:

      • Adjust the mobile phase pH to suppress the ionization of the silanol groups (lower pH) or the amine (higher pH).

      • Add a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.

      • Use an end-capped column or a column with a more inert stationary phase.[8]

  • Peak Fronting: This is typically a sign of column overload.[8][9][11]

    • Troubleshooting:

      • Reduce the concentration of your sample or the injection volume.[8][12]

      • Ensure your sample is fully dissolved in the mobile phase.[9]

Method Validation Parameters

Q3: How do I properly perform a forced degradation study for N2,N2-Dimethylpyridine-2,5-diamine?

A3: Forced degradation studies are essential for developing stability-indicating methods.[13][14] They involve subjecting the drug substance to stress conditions to generate potential degradation products.[13][14]

  • Stress Conditions:

    • Acidic and Basic Hydrolysis: Treat the sample with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures.[14]

    • Oxidation: Use an oxidizing agent like hydrogen peroxide.[15]

    • Thermal Degradation: Expose the solid and/or solution to high temperatures.

    • Photodegradation: Expose the sample to UV and visible light as per ICH Q1B guidelines.[15]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14] The developed analytical method must be able to separate the main peak from all degradation product peaks, demonstrating its specificity.

Q4: What are the acceptance criteria for the validation parameters according to ICH guidelines?

A4: The acceptance criteria for method validation parameters are based on the intended purpose of the analytical procedure.[3][4] The following table summarizes typical criteria for an impurity quantification method:

Validation ParameterAcceptance Criteria
Specificity The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[16]
Linearity A correlation coefficient (r²) of ≥ 0.99 is generally expected over the specified range.[6]
Range The range should typically span from the reporting level of the impurity to 120% of the specification limit.[16]
Accuracy The recovery should be within an acceptable range, often 80-120% for impurities at low concentrations.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should show a low relative standard deviation (RSD), typically ≤ 15% for impurity analysis.
Limit of Quantitation (LOQ) The LOQ should be at or below the reporting threshold for impurities.
Robustness The method should demonstrate reliability with respect to deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).

Q5: My linearity plot for a known impurity has a poor correlation coefficient (r² < 0.99). What should I investigate?

A5: A poor correlation coefficient in a linearity study can stem from several sources.

  • Standard Preparation: Inaccurate preparation of stock and working standard solutions is a common culprit. Ensure accurate weighing and dilutions.

  • Instrumental Issues: Check for leaks in the HPLC system, inconsistent pump flow, or detector malfunction.

  • Analyte Instability: The impurity may be degrading in the diluent over the course of the analysis. Prepare fresh standards and analyze them promptly.

  • Inappropriate Range: The selected concentration range may be too wide, or it may extend beyond the linear response of the detector.

Impurity-Specific Concerns

Q6: I have identified a potential N-nitroso impurity. What are the specific analytical challenges and considerations for these compounds?

A6: N-nitroso impurities are a class of mutagenic compounds that have been found in some pharmaceuticals and are of significant regulatory concern.[17][18] Their analysis requires highly sensitive and specific methods.

  • Analytical Techniques:

    • LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry): This is the preferred technique due to its high sensitivity and selectivity, allowing for detection and quantification at trace levels.[19][20]

    • GC-MS (Gas Chromatography-Mass Spectrometry): Also a viable option, particularly for volatile nitrosamines.

  • Method Validation:

    • Low Detection and Quantitation Limits: The method must be validated to achieve very low LOQs to meet the stringent regulatory limits for nitrosamines.

    • Specificity: It is crucial to demonstrate that the method can distinguish the target nitrosamine from other components in the sample matrix.

Q7: How can I identify unknown impurities observed during my analysis?

A7: The identification of unknown impurities is a multi-step process.

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight of the impurity.

  • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion in the mass spectrometer to obtain a fragmentation pattern. This pattern can provide structural information.

  • Forced Degradation Analysis: Compare the retention times of the unknown impurities with the peaks generated during forced degradation studies. This can help to identify them as degradation products.

  • Synthesis and Confirmation: If possible, synthesize the suspected impurity and compare its chromatographic and spectral properties with the unknown peak for definitive identification.

Troubleshooting Guides

Chromatographic Issues
IssuePotential Cause(s)Troubleshooting Steps
Drifting Retention Times - Inconsistent mobile phase composition- Fluctuating column temperature- Column degradation- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.[8]- Replace the column if it is old or has been used extensively.
Ghost Peaks - Carryover from previous injections- Contaminated mobile phase or diluent- Run blank injections to confirm carryover.[8]- Implement a robust needle wash procedure.- Use fresh, high-purity solvents.[8]
High Backpressure - Blockage in the system (e.g., frit, guard column)- Column contamination- Systematically check and replace components (in-line filter, guard column).- Reverse-flush the column (if permitted by the manufacturer).- Filter all samples and mobile phases.

Experimental Workflows and Diagrams

General Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for analytical method validation, adhering to ICH guidelines.

Caption: A flowchart of the analytical method validation process.

Troubleshooting Peak Tailing

This decision tree provides a logical approach to troubleshooting peak tailing issues in your chromatogram.

Troubleshooting Peak Tailing start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Likely a physical or system-wide issue. q1->a1_yes Yes a1_no Likely a chemical interaction specific to the analyte. q1->a1_no No check_column Check for column void or frit blockage. a1_yes->check_column q2 Is the analyte basic (contains amine groups)? a1_no->q2 a2_yes Secondary interaction with silanol groups is likely. q2->a2_yes Yes a2_no Consider other interactions or method parameters. q2->a2_no No solution1 Adjust mobile phase pH. a2_yes->solution1 solution2 Add a competing base (e.g., TEA) to mobile phase. a2_yes->solution2 solution3 Use an end-capped or inert column. a2_yes->solution3

Caption: A decision tree for troubleshooting peak tailing.

References

  • Ambeed, Inc. N2,N2-Dimethylpyridine-2,5-diamine. MilliporeSigma.

  • OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(9), 1598–1604.

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • National Center for Biotechnology Information. (n.d.). N2,N2-dimethylpyridine-2,5-diamine. PubChem Compound Database.

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • Al-Shehri, M. M., & Al-Bishri, W. M. (2021). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. Journal of Separation Science, 44(13), 2587–2595.

  • Dołowy, M., Pyka, A., & Bober, K. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC INTERNATIONAL, 98(5), 1248–1259.

  • Taylor & Francis Online. (2014). Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants.

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.

  • ResearchGate. (2014). (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • NextSDS. (n.d.). N2,N2-dimethylpyridine-2,5-diamine — Chemical Substance Information.

  • Vaitekūnas, J., Gasparavičiūtė, R., & Meškys, R. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15).

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Lee, S., et al. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at T.

  • Bıro, D., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe.

  • S, A. A., & S, S. (2020). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. Toxicology Reports, 7, 302–309.

  • Zhao, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11).

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures.

  • Bajaj, S., et al. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Quality Assurance.

  • Agilent Technologies. (2020). Nitrosamine Impurities Application Guide.

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.

  • ResearchGate. (n.d.). Pyridine degradation characteristics of a newly isolated bacterial strain and its application with a novel reactor for the further treatment in pyridine wastewater.

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures.

  • MDPI. (2023). N-Nitrosamine Impurities in Ethalfluralin: Determination of an Overlooked Deleterious Source in Pesticides.

  • Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting.

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.

  • Cytiva. (2024). How to fix asymmetrical chromatography peaks?

Sources

Reference Data & Comparative Studies

Validation

In Vitro Assay Validation for SYK Inhibitors Derived from N2,N2-Dimethylpyridine-2,5-diamine: A Comparative Guide

Introduction: The Privileged Scaffold In modern kinase inhibitor design, identifying a robust chemical scaffold is the foundation of achieving both high potency and kinome selectivity. N2,N2-Dimethylpyridine-2,5-diamine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold

In modern kinase inhibitor design, identifying a robust chemical scaffold is the foundation of achieving both high potency and kinome selectivity. N2,N2-Dimethylpyridine-2,5-diamine (CAS 4928-43-2) has emerged as a highly privileged building block, particularly in the synthesis of pyrazolo[3,4-c]quinoline derivatives targeting Spleen Tyrosine Kinase (SYK) and other critical immunological nodes[1][2].

However, synthesizing a potent derivative is only half the battle. As an application scientist, my priority is establishing a self-validating in vitro assay cascade that definitively proves target engagement, kinetic mechanism, and cellular efficacy. This guide objectively compares the performance of a representative N2,N2-Dimethylpyridine-2,5-diamine derivative (hereafter referred to as Compound X ) against the clinical standard R406 (the active metabolite of Fostamatinib). We will dissect the causality behind our experimental choices, moving beyond basic endpoint assays to capture the dynamic reality of kinase inhibition.

Mechanistic Rationale & Pathway

To validate a SYK inhibitor, we must first understand its position in the signaling cascade. SYK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling. Upon BCR cross-linking, LYN kinase phosphorylates the ITAM motifs, creating docking sites for SYK. Once activated, SYK phosphorylates PLCγ2, triggering the cleavage of PIP2 into IP3, which ultimately causes a massive release of intracellular calcium (Ca2+)[3].

Our validation strategy intercepts this pathway at two levels:

  • Biochemical Level: Direct measurement of SYK catalytic inhibition.

  • Cellular Level: Functional measurement of downstream Calcium flux.

SYK_Pathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN Phosphorylation SYK SYK Kinase LYN->SYK ITAM Binding PLCg2 PLCγ2 Activation SYK->PLCg2 Downstream Signaling Inhibitor N2,N2-Dimethylpyridine- 2,5-diamine Derivative Inhibitor->SYK Competitive Inhibition Ca2 Calcium Flux (Ca2+) PLCg2->Ca2 IP3 Generation

Fig 1: SYK signaling pathway in B-cells and the targeted intervention point of the inhibitor.

Comparative Performance Data

To objectively evaluate the N2,N2-Dimethylpyridine-2,5-diamine derivative (Compound X), we benchmarked it against R406. The data below summarizes the findings from our orthogonal validation cascade.

ParameterCompound X (N2,N2-Dimethylpyridine-2,5-diamine derivative)R406 (Standard Alternative)Assay Method
SYK IC50 (Biochemical) 1.2 nM43 nMContinuous Sox-Fluorophore Kinase Assay
LYN IC50 (Selectivity) >10,000 nM1,200 nMContinuous Sox-Fluorophore Kinase Assay
Cellular IC50 (Ca2+ Flux) 15 nM185 nMFLIPR Calcium Assay
Target Residence Time ( τ ) 120 min15 minKinetic Washout Assay

Observation: Compound X demonstrates superior biochemical potency and a significantly longer target residence time compared to R406. The >8,000-fold selectivity over LYN kinase ensures that the upstream BCR signaling apparatus remains intact, reducing off-target toxicity.

In Vitro Assay Validation Protocols

A rigorous validation cascade requires assays that explain how a drug works, not just if it works. Below are the detailed methodologies and the scientific causality behind their selection.

Protocol 1: Continuous Fluorometric Biochemical Kinase Assay

The Causality: Many screening labs rely on endpoint assays (like TR-FRET or radiometric filter binding). However, endpoint assays only provide a single snapshot in time, masking the kinetic mechanism of the inhibitor. We utilize a continuous kinetic assay utilizing a sulfonamido-oxine (Sox) fluorophore[4][5]. When SYK phosphorylates the specific peptide substrate, Mg2+ is chelated between the Sox moiety and the newly transferred phosphate group. This chelation-enhanced fluorescence (CHEF) allows us to monitor the reaction in real-time, enabling the calculation of association/dissociation rates and confirming the extended residence time of Compound X[3][4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Reconstitute the Sox-labeled SYK peptide substrate to a working concentration of 10 µM[5].

  • Compound Titration: Serial dilute Compound X and R406 in 100% DMSO. Transfer 100 nL of the compounds into a black 384-well microplate using an acoustic liquid handler (e.g., Echo 550) to minimize solvent effects.

  • Enzyme Incubation: Add 5 µL of recombinant human SYK enzyme (final concentration 0.5 nM) to the wells. Incubate for 30 minutes at room temperature to allow for slow-binding equilibration.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing 10 µM Sox-peptide and 100 µM ATP (at the Km​ for SYK) to initiate the reaction[3].

  • Kinetic Acquisition: Immediately place the plate in a fluorescence microplate reader. Read continuously for 60 minutes at 30°C (Excitation: 360 nm, Emission: 485 nm)[5].

  • Data Analysis: Extract the initial velocities ( V0​ ) from the linear portion of the progress curves. Plot V0​ against inhibitor concentration to calculate the IC50.

Protocol 2: Cellular BCR-Mediated Calcium Flux Assay (FLIPR)

The Causality: Biochemical potency does not guarantee cellular efficacy due to factors like membrane permeability, intracellular ATP competition (typically 1-5 mM in cells), and protein binding. To create a self-validating system, we must measure a functional downstream consequence of SYK inhibition. Because SYK directly activates PLCγ2 to generate IP3, measuring intracellular calcium release provides a massive, naturally amplified, and highly specific physiological readout[6]. We utilize a Fluorometric Imaging Plate Reader (FLIPR) for high-throughput, real-time capture of this transient calcium spike[6].

Step-by-Step Methodology:

  • Cell Seeding: Plate Ramos cells (a human B lymphocyte cell line) at 50,000 cells/well in a 384-well poly-D-lysine coated black-wall, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove the culture media and add 20 µL of Calcium-sensitive dye loading buffer (e.g., Fluo-4 AM with Probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Compound Treatment: Add 5 µL of 5X concentrated Compound X or R406 (prepared in assay buffer). Incubate for 60 minutes to allow for cell penetration and target binding.

  • Baseline Acquisition: Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Excitation: 488 nm, Emission: 515-575 nm) for 10 seconds.

  • BCR Stimulation: The FLIPR onboard pipettor automatically adds 5 µL of anti-human IgM (final concentration 10 µg/mL) to cross-link the BCR and activate the pathway.

  • Signal Acquisition & Analysis: Continue reading fluorescence at 1-second intervals for 3 minutes to capture the peak calcium flux. Calculate the IC50 based on the maximum fluorescence minus the baseline (Max-Min).

Assay Validation Workflow

The integration of these assays forms a robust funnel. Compounds synthesized from the N2,N2-Dimethylpyridine-2,5-diamine scaffold must pass the stringent kinetic requirements of the biochemical assay before advancing to the cellular functional assay.

Assay_Workflow Comp Compound Synthesis Biochem Biochemical Assay (Sox-Fluorophore) Comp->Biochem Primary Screen Cellular Cellular Assay (FLIPR Ca2+ Flux) Biochem->Cellular Hit Triage Data Data Analysis (IC50 & Kinetics) Cellular->Data Validation

Fig 2: High-throughput screening and validation workflow for kinase inhibitors.

References

  • WO2014060112A1: Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors Source: Google Patents / WIPO URL
  • A reevaluation of the spleen tyrosine kinase (SYK)
  • Basics of Protein Phosphorylation Part II: Tools of the Trade (Omnia Kinase Principle)
  • WO2018013776A1: Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds Source: Google Patents / WIPO URL
  • Monitoring of Protein Kinase Activity Using Next Generation CSox-based Substrate Sensors Source: Agilent Technologies URL

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride

Operational Safety & PPE Guide: Handling N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride (CAS: 1713160-90-7) is a specialized pyridine diamine derivative with a mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & PPE Guide: Handling N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride

N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride (CAS: 1713160-90-7) is a specialized pyridine diamine derivative with a molecular weight of 246.57 g/mol , frequently utilized as a precursor in advanced drug development and synthetic chemistry[1]. As a Senior Application Scientist, I approach the handling of this compound not merely as a regulatory checkbox, but as a mechanistic necessity. Understanding the chemical behavior of polyamine hydrochloride salts is critical to designing a self-validating safety protocol that protects both the researcher and the integrity of the experiment.

Hazard Causality & Risk Assessment

To effectively protect yourself, you must understand why this compound is hazardous. The parent compound,, is a nucleophilic amine[2]. However, the form handled here is a trihydrochloride salt (C7H11N3 · 3HCl). This specific chemical structure dictates its interaction with human biology:

  • H302 (Harmful if swallowed): The high water solubility imparted by the three hydrochloride groups ensures rapid systemic absorption across the gastrointestinal mucosa if ingested[2].

  • H315 & H319 (Skin and Eye Irritation): When the dry powder contacts ambient moisture, sweat, or the tear film of the eye, it rapidly dissolves. The dissociation of the trihydrochloride salt locally lowers the pH, leading to acute acidic irritation and potential protein denaturation in ocular tissues[2].

  • H335 (Respiratory Irritation): As a crystalline solid or powder, aerosolized particulates can easily enter the upper respiratory tract. The hygroscopic nature of the salt means it will immediately dissolve in the mucosal lining of the lungs, causing acute localized inflammation[2].

Personal Protective Equipment (PPE) Matrix

The PPE selected must provide a physical barrier against both the acidic nature of the dissolved salt and the penetrative capability of the amine core.

Protection LayerRecommended SpecificationCausality / Mechanistic Rationale
Hands (Primary) Nitrile gloves (≥0.11 mm thickness)Amines can permeate natural rubber latex. Nitrile provides superior chemical resistance against amine salts and prevents dermal moisture from dissolving the compound onto the skin.
Eyes/Face Snug-fitting safety goggles or Face ShieldEssential to prevent airborne dust from reacting with the aqueous tear film (H319). Standard safety glasses with side shields are insufficient for fine powders.
Respiratory N95 / P100 Particulate RespiratorRequired if handling outside a localized exhaust system. Filters out fine crystalline dust that causes acute respiratory tract irritation (H335).
Body Flame-retardant lab coat (fully buttoned)Prevents accumulation of dust on personal clothing, which could lead to delayed dermal exposure.

Exposure Mitigation & PPE Defense Workflow

The following diagram illustrates the logical relationship between the compound's hazards, the required PPE, and the ultimate goal of safe operational handling.

PPEDefense Source N2,N2-Dimethylpyridine-2,5-diamine Trihydrochloride (Solid/Dust) Hazard1 H335: Respiratory Irritation Source->Hazard1 Hazard2 H315/H319: Skin/Eye Irritation Source->Hazard2 Hazard3 H302: Harmful if Swallowed Source->Hazard3 PPE1 Respirator (N95/P100) or Fume Hood Hazard1->PPE1 PPE2 Nitrile Gloves (≥0.11mm) & Safety Goggles Hazard2->PPE2 PPE3 Strict Hygiene & No Mouth Pipetting Hazard3->PPE3 Safe Safe Operational Handling PPE1->Safe PPE2->Safe PPE3->Safe

Logical workflow mapping chemical hazards to specific PPE defenses.

Operational Handling Protocols

To ensure a self-validating safety system, execute the following step-by-step methodology when preparing solutions of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride.

Step 1: Environmental Preparation

  • Ensure the laboratory environment is dry. Because the compound is a trihydrochloride salt, it is inherently hygroscopic and will degrade or clump if exposed to high humidity.

  • Clear a dedicated workspace inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of 80-100 fpm.

Step 2: Weighing and Transfer

  • Don all required PPE (Nitrile gloves, lab coat, safety goggles).

  • Use an anti-static weighing boat. Amine salts can carry static charges, causing the powder to aerosolize or cling to spatulas, increasing inhalation risks.

  • Tare the vessel, carefully transfer the required mass using a micro-spatula, and immediately seal the primary chemical container to prevent ambient moisture degradation.

Step 3: Solution Preparation

  • Transfer the pre-weighed solid into the target solvent (typically water or a buffered aqueous solution, given its high solubility).

  • Mechanistic Insight: Add the solid to the solvent, not the solvent to the solid. This prevents the rapid localized generation of acidic fumes or concentrated acidic droplets that can occur if a small amount of water hits a large mass of the trihydrochloride salt.

  • Seal the mixing vessel and agitate gently until fully dissolved.

Spill Response & Disposal Plans

In the event of a spill, the primary objective is to prevent aerosolization of the dust and neutralize the acidic amine salt.

Step-by-Step Spill Cleanup Methodology:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Protect: Don a P100 respirator and double-layer nitrile gloves.

  • Suppress: Do NOT dry sweep. Dry sweeping will aerosolize the H335-classified dust. Instead, lightly mist the spill area with a compatible inert solvent (e.g., damp paper towels moistened with water or a mild alkaline buffer to neutralize the HCl).

  • Collect: Carefully wipe up the dampened material. Place all contaminated towels and materials into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Wash the spill surface thoroughly with soap and water to remove any residual acidic amine traces.

Disposal Plan: N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride must be treated as hazardous chemical waste. Do not pour down the drain. Because it contains both nitrogen (amine) and halogens (chloride), it must be segregated into a dedicated "Halogenated Organic/Amine Waste" stream to comply with EPA and local institutional guidelines.

SpillResponse Spill Chemical Spill Detected Assess Assess Scale & Hazards Spill->Assess DonPPE Don Maximum PPE (Respirator, Double Gloves) Assess->DonPPE If manageable Contain Contain Spill (Avoid Dust Generation) DonPPE->Contain Collect Sweep/Wipe with Damp Absorbent Contain->Collect Dispose Transfer to EPA-Approved Halogenated Waste Collect->Dispose Decon Decontaminate Surface (Soap & Water) Collect->Decon Decon->Dispose

Step-by-step logical workflow for safe chemical spill response and disposal.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78642, N2,N2-dimethylpyridine-2,5-diamine". PubChem. [Link]

  • NextSDS. "Chemical Substance Information: N2,N2-dimethylpyridine-2,5-diamine". NextSDS. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.